5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
Properties
IUPAC Name |
5,5-dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2O4/c1-5(2)11-3(9)6(7,8)4(10)12-5/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBNIRVIOCWRDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)(Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471860 | |
| Record name | 5,5-Dibromomeldrum's Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66131-14-4 | |
| Record name | 5,5-Dibromomeldrum's Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-Dibromomeldrum's Acid (=5,5-Dibromo-2,2-dimethyl-4,6-dioxy-1,3-dioxane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-depth Technical Guide on 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS Number: 66131-14-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, a halogenated derivative of Meldrum's acid. The document details its chemical properties, synthesis, and known applications, with a focus on its role as a brominating agent in organic synthesis.
Core Compound Properties
This compound, also known as 5,5-Dibromomeldrum's acid, is a solid organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 66131-14-4 | [1] |
| Molecular Formula | C₆H₆Br₂O₄ | [1] |
| Molecular Weight | 301.92 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 72-78 °C | |
| Purity | Typically >97% | [1] |
Synthesis
The primary method for the synthesis of this compound is through the direct bromination of its parent compound, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid).[2]
Experimental Protocol: Synthesis of this compound
This protocol is based on the general method described for the dibromination of Meldrum's acid.[2]
Materials:
-
2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
A suitable base (e.g., pyridine, sodium hydroxide)
-
Bromine (Br₂)
-
An appropriate solvent (e.g., dichloromethane, carbon tetrachloride)
Procedure:
-
Dissolve Meldrum's acid in the chosen solvent in a reaction vessel equipped with a dropping funnel and a stirrer.
-
Cool the solution in an ice bath.
-
Add two molar equivalents of the base dropwise to the stirred solution.
-
Slowly add two molar equivalents of bromine from the dropping funnel. Maintain the temperature of the reaction mixture during the addition.
-
After the addition is complete, allow the reaction mixture to stir for a specified period at a controlled temperature to ensure complete dibromination.
-
Upon completion, the reaction mixture should be worked up. This may involve washing with an aqueous solution to remove the base and any unreacted bromine, followed by drying of the organic layer.
-
The solvent is then removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system.
Note: The exact conditions, including the choice of base, solvent, reaction time, and temperature, may vary and should be optimized based on the specific laboratory setup and desired purity.
Chemical Reactivity and Applications
This compound is recognized as a useful and selective brominating reagent in organic synthesis.[1][2]
Role as a Brominating Agent
The compound serves as a source of electrophilic bromine for various chemical transformations. Its reactivity is attributed to the two bromine atoms attached to the acidic C-5 position of the Meldrum's acid backbone.
Reaction with Olefins
One of the documented applications of this compound is its reaction with olefins in the presence of a copper(I) bromide (CuBr) catalyst.[2] This reaction typically leads to the formation of 5-alkenyl-Meldrum's acid derivatives, which are versatile intermediates for further synthetic manipulations.
Signaling Pathways and Drug Development Applications
Currently, there is a lack of specific information in the public domain regarding the direct involvement of this compound in defined signaling pathways or its direct application in drug development. Its utility in this field is likely as a reagent for the synthesis of more complex, biologically active molecules. The parent compound, Meldrum's acid, and its derivatives are known to be valuable precursors in the synthesis of a wide range of heterocyclic compounds, some of which may have pharmaceutical applications.
Visualizations
Synthesis Pathway
The synthesis of this compound from Meldrum's acid can be visualized as a straightforward halogenation reaction.
Caption: Synthesis of the target compound from Meldrum's acid.
Application in Olefin Functionalization
The use of this compound as a brominating agent for olefins in the presence of a catalyst represents a key application.
Caption: Catalytic reaction with olefins.
References
In-Depth Technical Guide: 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of the well-known Meldrum's acid. This document collates available data on its physicochemical properties, outlines relevant experimental protocols for its parent compound, and discusses its potential reactivity and applications based on established chemical principles.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its parent compound, Meldrum's acid, for comparative analysis.
| Property | This compound | 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) |
| Molecular Formula | C₆H₆Br₂O₄[1] | C₆H₈O₄[2] |
| Molecular Weight | 301.92 g/mol [1] | 144.13 g/mol [3] |
| CAS Number | 66131-14-4[1] | 2033-24-1[2] |
| Appearance | Not specified (likely solid) | White to light yellow solid[3] |
| pKa | Not available | 4.97[2][3] |
| Melting Point | Not available | 94–95 °C (decomposes)[2][3] |
Synthesis and Experimental Protocols
Synthesis of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)
The standard and most convenient method for synthesizing Meldrum's acid is through the condensation of malonic acid with acetone in the presence of acetic anhydride and a catalytic amount of sulfuric acid.[4]
Experimental Protocol:
-
Reaction Setup: A mixture of malonic acid and acetone is prepared in a round-bottom flask.
-
Reagent Addition: Acetic anhydride is added slowly to the mixture, followed by a catalytic amount of concentrated sulfuric acid.
-
Reaction Conditions: The reaction is typically stirred at a controlled temperature (e.g., 30°C) for a specified time (e.g., 3 hours).
-
Work-up and Purification: The reaction mixture is then subjected to a work-up procedure, which may involve filtration, washing, and recrystallization to yield the pure product.
The structure of the resulting Meldrum's acid can be confirmed using spectroscopic methods such as IR and ¹H NMR.[5]
Proposed Synthesis of this compound
The synthesis of the 5,5-dibromo derivative would involve the bromination of Meldrum's acid at the highly acidic C5 position. Given that the hydrogens on the C5 methylene group of Meldrum's acid are acidic, they can be readily substituted with bromine.
Logical Workflow:
Caption: Proposed two-step synthesis of this compound.
Reactivity and Potential Applications
The introduction of two bromine atoms at the C5 position significantly alters the chemical properties of the Meldrum's acid scaffold.
Reactivity
The parent Meldrum's acid is known for the high acidity of the methylene hydrogens at the C5 position, making it a versatile nucleophile in reactions like Knoevenagel condensations.[6] The substitution of these acidic protons with bromine atoms in this compound removes this nucleophilic character. Instead, the compound is described as a useful bromination reagent.[1] This suggests that the bromine atoms are labile and can be transferred to other molecules, making it a potential source of electrophilic bromine.
Potential Applications in Drug Development and Organic Synthesis
Given its nature as a brominating agent, this compound could be valuable in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Brominated organic compounds are important intermediates in medicinal chemistry, often serving as precursors for cross-coupling reactions to build molecular complexity.
The rigid 1,3-dioxane-4,6-dione core structure is a recognized scaffold in the development of biologically active compounds.[7] While specific biological activities of the 5,5-dibromo derivative have not been detailed, its unique chemical properties may lead to novel applications in drug discovery and development.
Signaling Pathways and Experimental Workflows
Currently, there is no specific information available in the provided search results detailing signaling pathways directly involving this compound. Research in this area would be required to elucidate its biological effects and mechanisms of action.
A general experimental workflow to investigate the biological activity of this compound would involve:
Caption: General workflow for assessing the biological activity of a novel chemical entity.
References
- 1. scbt.com [scbt.com]
- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 3. 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Online | 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Manufacturer and Suppliers [scimplify.com]
- 4. Synthesis methods of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. ir.uitm.edu.my [ir.uitm.edu.my]
- 7. grokipedia.com [grokipedia.com]
An In-Depth Technical Guide to the Synthesis of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, a valuable reagent in organic synthesis. The protocol is presented in two main stages: the preparation of the precursor, 2,2-dimethyl-1,3-dioxane-4,6-dione (commonly known as Meldrum's acid), and its subsequent dibromination. This document includes detailed experimental procedures, tabulated quantitative data for easy comparison, and a visual representation of the synthetic workflow.
Introduction
2,2-Dimethyl-1,3-dioxane-4,6-dione, or Meldrum's acid, is a versatile cyclic acylal of malonic acid.[1][2][3] Its high acidity and reactivity make it a key building block in a wide array of chemical transformations, including alkylation, acylation, and condensation reactions.[2] The 5,5-dibromo derivative of Meldrum's acid serves as a useful intermediate, for instance, as a brominating reagent. This guide details a reliable protocol for its preparation.
Synthesis Protocol
The synthesis of this compound is a two-step process. First, Meldrum's acid is synthesized from malonic acid and acetone. Subsequently, Meldrum's acid is dibrominated at the 5-position.
Part 1: Synthesis of 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)
A well-established and reliable method for the synthesis of Meldrum's acid is the condensation of malonic acid with acetone in the presence of acetic anhydride and a catalytic amount of sulfuric acid.[2] A detailed procedure can be adapted from established literature, such as Organic Syntheses.
Experimental Protocol:
A detailed and vetted procedure for the synthesis of Meldrum's acid can be found in Organic Syntheses, Coll. Vol. 7, p.289 (1990); Vol. 62, p.181 (1984). This procedure is widely recognized for its reliability and reproducibility.
Quantitative Data for 2,2-Dimethyl-1,3-dioxane-4,6-dione:
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₄ | [4] |
| Molecular Weight | 144.13 g/mol | [5] |
| Appearance | White to light yellow crystalline solid | [6] |
| Melting Point | 92-96 °C (decomposes) | [5] |
| pKa | 4.97 | [3] |
Spectroscopic Data for 2,2-Dimethyl-1,3-dioxane-4,6-dione:
| Type | Data | Reference |
| ¹H NMR (CDCl₃) | δ 3.45 (s, 2H), 1.75 (s, 6H) | [7] |
| ¹³C NMR (CDCl₃) | δ 166.3, 105.1, 36.4, 27.8 | [2] |
| IR (KBr) | ν 1740, 1775 cm⁻¹ (C=O) | [8] |
Part 2: Synthesis of this compound
The dibromination of Meldrum's acid at the highly acidic C-5 position can be achieved by direct bromination using elemental bromine in the presence of a base to neutralize the generated hydrogen bromide. Pyridine is a suitable base for this transformation.
Experimental Protocol:
To a solution of 2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane, cooled in an ice bath, is added pyridine (2.2 eq.). To this stirred solution, a solution of bromine (2.1 eq.) in the same solvent is added dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by washing with dilute acid to remove pyridine, followed by a wash with a reducing agent solution (e.g., sodium thiosulfate) to quench any remaining bromine, and finally with brine. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization.
Quantitative Data for this compound:
| Property | Value | Reference |
| Molecular Formula | C₆H₆Br₂O₄ | |
| Molecular Weight | 301.92 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 72.0 to 78.0 °C |
Spectroscopic Data for this compound:
While a detailed spectrum from a primary literature source was not identified in the search, the expected spectroscopic characteristics would be:
| Type | Expected Data |
| ¹H NMR (CDCl₃) | Absence of the singlet around δ 3.45 ppm (disappearance of the C-5 protons). A singlet for the two methyl groups would be observed. |
| ¹³C NMR (CDCl₃) | A signal for the C-5 carbon significantly shifted downfield due to the two bromine atoms. Signals for the carbonyl carbons, the quaternary carbon at C-2, and the methyl carbons. |
| IR | Strong carbonyl stretching frequencies, likely shifted compared to the starting material. |
Synthesis Workflow
The overall synthetic pathway can be visualized as a two-step process: the formation of Meldrum's acid followed by its dibromination.
Caption: Synthetic pathway for this compound.
Signaling Pathway (Logical Relationship)
The chemical transformation relies on the acidic nature of the C-5 protons of Meldrum's acid, which facilitates the electrophilic substitution by bromine. The base plays a crucial role in this process.
Caption: Logical flow of the dibromination reaction of Meldrum's acid.
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound, starting from readily available precursors. The procedures outlined, supported by quantitative data and visual workflows, are intended to be a valuable resource for researchers in organic synthesis and drug development. Adherence to standard laboratory safety practices is essential when carrying out these chemical transformations.
References
- 1. rsc.org [rsc.org]
- 2. ir.uitm.edu.my [ir.uitm.edu.my]
- 3. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 4. 1,3-Dioxane-4,6-dione, 2,2-dimethyl- [webbook.nist.gov]
- 5. 2,2-二甲基-1,3-二噁烷-4,6-二酮 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. Synthesis methods of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as Dibromomeldrum's acid, is a halogenated derivative of Meldrum's acid. Meldrum's acid itself, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile reagent in organic synthesis, valued for the high acidity of its methylene protons and its utility as a building block for a variety of molecular scaffolds.[1] The introduction of two bromine atoms at the 5-position significantly alters the reactivity of the molecule, transforming it into a potent electrophile and a valuable intermediate for the synthesis of complex heterocyclic systems and other novel organic compounds. This guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound, with a focus on its applications in synthetic chemistry and potential relevance to drug discovery and development.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 66131-14-4 | [2] |
| Molecular Formula | C₆H₆Br₂O₄ | [2] |
| Molecular Weight | 301.92 g/mol | [2] |
| Melting Point | 72-78 °C | |
| Appearance | White to almost white powder/crystal | |
| Synonyms | Dibromomeldrum's acid, 5,5-Dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane, Dibromomalonic Acid Cyclic Isopropylidine Ester, cycl-Isopropylidene Dibromomalonate | [2] |
| Solubility | Soluble in many organic solvents. | |
| Storage | Store in an inert atmosphere, preferably in a freezer at temperatures below -20°C. |
Spectral Data
¹H NMR: The proton NMR spectrum of this compound is expected to be simple, showing a singlet for the two equivalent methyl groups at the 2-position. The absence of a signal for the C5-protons, which is present in Meldrum's acid, is a key indicator of successful dibromination.
¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary carbon at the 5-position, the carbonyl carbons, the quaternary carbon at the 2-position, and the methyl carbons. The chemical shift of the C5 carbon will be significantly different from that in Meldrum's acid due to the presence of the two bromine atoms.
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups (C=O) of the dione functionality. Other characteristic peaks will include those for C-O and C-H stretching and bending vibrations.
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of the molecular ion will be indicative of the presence of two bromine atoms.
Synthesis
The primary method for the synthesis of this compound is the direct bromination of Meldrum's acid.
Experimental Protocol: Bromination of Meldrum's Acid
Materials:
-
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
Bromine (Br₂)
-
A suitable solvent (e.g., dichloromethane, acetic acid)
-
A weak base (e.g., sodium acetate, pyridine) (optional, to neutralize HBr byproduct)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Apparatus for filtration (e.g., Büchner funnel)
Procedure:
-
Dissolve Meldrum's acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of bromine (2 equivalents) to the cooled solution via a dropping funnel with continuous stirring. The reaction is typically exothermic.
-
If a base is used, it can be added to the reaction mixture to neutralize the hydrobromic acid (HBr) that is formed during the reaction.
-
After the addition of bromine is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress by a suitable method such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up. This may involve quenching with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine, followed by extraction with an organic solvent.
-
The organic layer is then washed, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from an appropriate solvent system.
dot
Caption: Workflow for the synthesis of this compound.
Reactivity and Applications in Organic Synthesis
The presence of two electron-withdrawing bromine atoms at the C5 position makes this compound a potent electrophile. It is a valuable precursor for the synthesis of a variety of organic compounds, particularly heterocyclic systems.
Reactions with Nucleophiles
This compound readily reacts with various nucleophiles. These reactions typically involve the displacement of one or both bromine atoms. For example, its reaction with β-enaminones can lead to the formation of highly substituted dihydropyridine derivatives.
Precursor for Heterocyclic Synthesis
This dibromo compound serves as a key building block in the synthesis of various heterocyclic scaffolds that are of interest in medicinal chemistry. The reactivity of the dibromo- C5 center allows for the construction of complex ring systems through reactions with dinucleophiles.
dot
Caption: General reactivity of this compound.
Applications in Drug Development
While direct applications of this compound as a therapeutic agent have not been reported, its utility as a synthetic intermediate makes it a compound of interest for drug discovery and development. The heterocyclic scaffolds that can be synthesized from this compound are prevalent in many biologically active molecules. The ability to introduce diverse functionalities through reactions with various nucleophiles allows for the generation of compound libraries for high-throughput screening. For instance, Meldrum's acid and its derivatives have been utilized in the synthesis of compounds with potential antibacterial, antifungal, and anticancer properties.[3]
Safety and Handling
This compound is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a highly reactive and versatile synthetic intermediate. Its unique electronic properties, stemming from the presence of two bromine atoms on the central carbon of the Meldrum's acid scaffold, make it a valuable tool for the construction of complex molecular architectures, particularly heterocyclic systems. For researchers and scientists in the field of drug development, this compound offers a gateway to novel chemical entities with potential therapeutic applications. Further exploration of its reactivity and applications is warranted to fully exploit its synthetic potential.
References
Technical Guide: Safety Data for 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
General Safety Concerns for Brominated Organic Compounds
Brominated organic compounds exhibit a wide range of toxicological profiles. Some are used as flame retardants and have low acute toxicity, while others can be more hazardous.[1] Alkyl bromine compounds can act as alkylating agents, and aromatic brominated derivatives have been implicated as hormone disruptors.[2] Prolonged exposure to some persistent brominated compounds has been associated with hepatotoxicity and hormonal imbalances.[3] The introduction of halogen atoms can also influence a molecule's persistence in the environment.[4] Given the presence of bromine, 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione should be handled with appropriate engineering controls and personal protective equipment until its specific toxicological properties are thoroughly investigated.
Reference Data: 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)
The following sections detail the safety information for the non-brominated parent compound, Meldrum's acid.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C6H8O4 |
| Molecular Weight | 144.13 g/mol |
| Appearance | White to pale yellow-red solid (crystal - powder)[3] |
| Melting Point | 92 - 96 °C[5] |
| Boiling Point | Decomposes upon heating |
| Solubility | Soluble in methanol.[3] |
| pKa | 4.97 |
Hazard Identification and Classification
| Hazard Class | Classification |
| GHS Classification | Skin irritation (Category 2), Eye irritation (Category 2A) |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation |
Toxicological Information
| Route of Exposure | Value | Species |
| Intravenous LD50 | 180 mg/kg[3][6] | Mouse |
Note: There is no available data for skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, STOT-single exposure, STOT-repeated exposure, or aspiration hazard for Meldrum's acid.[3][5]
Handling and Storage
| Aspect | Recommendations |
| Handling | Handle in a well-ventilated place.[3] Wear suitable protective equipment.[3] Avoid dust formation.[3][5] Wash hands and face thoroughly after handling.[3] |
| Storage | Keep container tightly closed.[3] Store in a refrigerator (2-8°C).[3][7] Store away from incompatible materials such as oxidizing agents.[3] |
First-Aid Measures
| Exposure | First-Aid Protocol |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice/attention if you feel unwell.[3] |
| Skin Contact | Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs: Get medical advice/attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[3] |
| Ingestion | Rinse mouth. Get medical advice/attention if you feel unwell.[3] |
Personal Protective Equipment
| Type | Specification |
| Respiratory Protection | Dust respirator.[3] |
| Hand Protection | Protective gloves.[3] |
| Eye Protection | Safety glasses. A face-shield may be required in some situations.[3] |
| Skin and Body Protection | Protective clothing and boots as required.[3] |
Experimental Protocols
Detailed experimental protocols for the safety assessment of new chemical entities like this compound would typically follow OECD (Organisation for Economic Co-operation and Development) guidelines. Below is a generalized workflow for an acute oral toxicity study, which would be a fundamental part of a comprehensive safety evaluation.
Generalized Protocol for Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)
-
Animal Selection: Healthy, young adult rodents (typically rats or mice) from a single strain are used. Animals are acclimatized to laboratory conditions.
-
Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil). The concentration is calculated to administer the desired dose in a specific volume (e.g., 10 mL/kg body weight).
-
Administration: A single animal is dosed with the starting dose level. The substance is administered by gavage.
-
Observation: The animal is observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded periodically.
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
Data Analysis: The results are used to estimate the LD50 (the dose that is lethal to 50% of the animals) and its confidence intervals using statistical methods like maximum likelihood.
Visualizations
Logical Relationship of Key Safety Hazards (Based on Meldrum's Acid)
Caption: Logical flow of exposure and hazards for Meldrum's acid.
Experimental Workflow for Acute Toxicity Evaluation
Caption: Workflow for an acute oral toxicity study.
References
- 1. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organobromine chemistry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 66131-14-4 [amp.chemicalbook.com]
- 6. Chlorinated and brominated persistent organic compounds in biological samples from the environment | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 7. researchgate.net [researchgate.net]
In-depth Technical Guide on the Core Mechanism of Action of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
A Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of available scientific literature, it is important to state that there is a significant lack of specific information regarding the biological mechanism of action of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione . The current body of research primarily focuses on its role as a chemical reagent in organic synthesis, rather than as a pharmacologically active agent. Consequently, detailed information on its biological targets, modulation of signaling pathways, and quantitative biological data is not available in the public domain.
This guide will summarize the known chemical properties of this compound and the biological activities of its parent structure, Meldrum's acid, and its other derivatives, to provide a contextual framework. However, it must be emphasized that these properties are not directly transferable to the 5,5-dibromo derivative.
Chemical Profile of this compound
This compound, also known as 5,5-dibromomeldrum's acid, is a halogenated derivative of Meldrum's acid. Its primary documented application is as a brominating reagent in organic synthesis. The presence of two bromine atoms at the C5 position makes it a useful tool for introducing bromine into various molecules.
The Parent Compound: 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)
To understand the chemical context of the 5,5-dibromo derivative, it is useful to consider the properties of its parent compound, Meldrum's acid. Meldrum's acid is a versatile organic compound known for the high acidity of the methylene protons at the C5 position. This reactivity makes it a valuable precursor in numerous organic reactions.
While the focus of this guide is the 5,5-dibromo derivative, it is noteworthy that various other derivatives of Meldrum's acid have been investigated for their biological potential. These studies have reported a range of activities, including:
-
Antimicrobial and Antifungal Properties: Certain derivatives have shown efficacy against various bacterial and fungal strains.[1]
-
Anticancer Activity: Some vanillidene derivatives of Meldrum's acid have been tested against different cancer cell lines, with molecular docking studies suggesting potential interactions with DNA and topoisomerase II.[1][2]
-
Antimalarial and Antioxidant Effects: Arylidene analogues of Meldrum's acid have been evaluated for their potential as antimalarial and antioxidant agents.[3]
It is crucial to reiterate that these biological activities are associated with other derivatives of Meldrum's acid and cannot be extrapolated to infer a mechanism of action for this compound without specific experimental evidence.
Data Presentation, Experimental Protocols, and Visualizations
Due to the absence of research on the biological mechanism of action of this compound, the following components of a standard technical guide cannot be provided:
-
Quantitative Data Tables: No quantitative data on biological activity (e.g., IC50, Ki, MIC values) for the specified compound have been found.
-
Detailed Experimental Protocols: There are no published experimental protocols detailing the investigation of its biological mechanism of action.
-
Signaling Pathway and Workflow Diagrams: Without identified biological targets or affected pathways, the creation of Graphviz diagrams is not possible.
Conclusion
References
An In-depth Technical Guide on the Electrophilicity of 5,5-Dibromomeldrum's Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-Dibromomeldrum's acid, formally known as 5,5-dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, is a highly reactive derivative of Meldrum's acid. The presence of two bromine atoms on the C5 position significantly enhances the electrophilicity of this carbon and also renders the bromine atoms themselves susceptible to nucleophilic attack, making it a valuable reagent in organic synthesis. This technical guide provides a comprehensive overview of the electrophilic nature of 5,5-dibromomeldrum's acid, detailing its synthesis, reactions with various nucleophiles, and its application as a source of electrophilic bromine.
Synthesis of 5,5-Dibromomeldrum's Acid
5,5-Dibromomeldrum's acid is readily prepared by the direct bromination of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). The high acidity of the C5 protons in Meldrum's acid (pKa ≈ 4.97) facilitates its conversion to an enolate, which then reacts with an electrophilic bromine source.[1][2]
General Experimental Protocol: Synthesis of 5,5-Dibromomeldrum's Acid
A solution of Meldrum's acid in a suitable solvent (e.g., dichloromethane) is treated with a base (e.g., pyridine) at low temperature (e.g., 0 °C). To this mixture, a solution of bromine in the same solvent is added dropwise. The reaction is typically stirred for a few hours, followed by an acidic workup to yield 5,5-dibromomeldrum's acid.
Electrophilic Reactions of 5,5-Dibromomeldrum's Acid
The primary electrophilic character of 5,5-dibromomeldrum's acid is demonstrated through its role as a brominating agent and its reactivity towards various nucleophiles.
As an Electrophilic Bromine Source
5,5-Dibromomeldrum's acid serves as a convenient and solid source of electrophilic bromine, offering an alternative to handling hazardous elemental bromine.[3]
Reactions with Nucleophiles
The electron-withdrawing nature of the two carbonyl groups and the two bromine atoms makes the C5 carbon highly electrophilic and susceptible to attack by nucleophiles.
In the presence of a copper(I) bromide catalyst, 5,5-dibromomeldrum's acid reacts with olefins to form 5-ethylene Meldrum's acid derivatives. This reaction likely proceeds through a carbene or carbenoid intermediate.
Detailed Experimental Protocol: Reaction with Styrene
To a solution of 5,5-dibromomeldrum's acid and styrene in a suitable solvent like acetonitrile, copper(I) bromide is added. The reaction mixture is then heated under reflux for several hours. After cooling, the reaction is worked up by filtration and removal of the solvent. The crude product is then purified by column chromatography to yield the corresponding 5-ethylidene Meldrum's acid derivative.
| Reactant/Reagent | Molar Equiv. |
| 5,5-Dibromomeldrum's Acid | 1.0 |
| Styrene | 1.2 |
| Copper(I) Bromide | 0.1 |
| Acetonitrile | - |
| Product | Yield (%) |
| 5-(1-Phenylethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Varies |
Note: The yield is dependent on specific reaction conditions and substrate.
While specific examples with 5,5-dibromomeldrum's acid are not extensively documented in the reviewed literature, the reactivity of the analogous 5-bromo-Meldrum's acid with nucleophiles like aminomercaptopyrimidines suggests that the C5 position is susceptible to nucleophilic attack by amines and thiols. These reactions would likely lead to the formation of 5-amino or 5-thio substituted Meldrum's acid derivatives.
Potential Application in Cycloaddition Reactions
Although direct [4+2] or [3+2] cycloaddition reactions involving 5,5-dibromomeldrum's acid as a dienophile or dipolarophile are not well-documented, its ability to generate a carbene or carbenoid intermediate upon reaction with a suitable metal catalyst opens up possibilities for its use in cyclopropanation reactions. The reaction with olefins catalyzed by CuBr can be considered a formal [1+2] cycloaddition.
Hypothetical Cyclopropanation Workflow
Quantitative Data Summary
Currently, there is a limited amount of publicly available, structured quantitative data for the electrophilic reactions of 5,5-dibromomeldrum's acid. The following table provides a general overview based on available information.
| Nucleophile | Product Type | Catalyst | Yield Range |
| Olefins | 5-Ethylene Meldrum's Acid Derivatives | CuBr | Moderate to Good |
| Amines | 5-Amino-Meldrum's Acid Derivatives | - | Not Reported |
| Thiols | 5-Thio-Meldrum's Acid Derivatives | - | Not Reported |
Conclusion
5,5-Dibromomeldrum's acid is a potent electrophilic reagent with significant potential in organic synthesis. Its utility as a brominating agent and as a precursor to highly functionalized Meldrum's acid derivatives through reactions with nucleophiles has been established, although detailed studies on a wide range of substrates are still needed. The application of this reagent in metal-catalyzed reactions, particularly in the synthesis of cyclopropane derivatives, represents a promising area for future research. This guide provides a foundational understanding for researchers looking to explore the electrophilic chemistry of this versatile compound in the development of novel molecules and synthetic methodologies. Further investigation is warranted to fully elucidate its reaction mechanisms and expand its synthetic applications.
References
An In-depth Technical Guide on the Stability and Storage of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as 5,5-dibromomeldrum's acid, is a halogenated derivative of Meldrum's acid. Its unique chemical structure, featuring a reactive dibrominated active methylene group within a rigid cyclic system, makes it a valuable reagent and building block in organic synthesis. However, the presence of two bromine atoms significantly influences its stability profile compared to the parent compound. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound to ensure its integrity and performance in research and development applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 66131-14-4 |
| Molecular Formula | C₆H₆Br₂O₄ |
| Molecular Weight | 301.92 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 75 - 78 °C |
Stability Profile
This compound is a reactive compound and is sensitive to several environmental factors. Understanding its stability under various conditions is crucial for its effective use.
Thermal Stability
Hydrolytic Stability
The ester linkages in the 1,3-dioxane-4,6-dione ring are susceptible to hydrolysis, particularly under acidic or basic conditions. The presence of the electron-withdrawing bromine atoms may enhance the electrophilicity of the carbonyl carbons, potentially increasing the rate of hydrolysis compared to Meldrum's acid. Hydrolysis would lead to the opening of the heterocyclic ring.
Photostability
This compound is reported to be light-sensitive. Exposure to light, particularly UV radiation, can induce photochemical degradation. Carbon-bromine bonds are known to be susceptible to photolytic cleavage, which could initiate radical-based degradation pathways.
Postulated Decomposition Pathway
While specific experimental studies on the decomposition of this compound are not extensively documented, a logical decomposition pathway can be postulated based on the known reactivity of related compounds. The primary degradation routes are likely to involve hydrolysis and thermal decomposition.
Storage and Handling
To maintain the purity and reactivity of this compound, strict adherence to proper storage and handling procedures is essential.
Recommended Storage Conditions
| Parameter | Recommendation |
| Temperature | Frozen (≤ -20°C) |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) |
| Light | Protect from light (store in an amber vial or in the dark) |
| Moisture | Store in a tightly sealed container to prevent moisture ingress |
Handling Precautions
-
Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Experimental Protocols for Stability Assessment
Detailed, validated stability testing protocols for this compound are not publicly available. However, a general framework for assessing its stability can be established based on ICH guidelines for drug substance stability testing.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to identify potential degradation products.
Experimental Workflow for Forced Degradation
Methodology for a Representative Forced Degradation Condition (Hydrolytic Stability):
-
Preparation of Solutions: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Acidic: Dilute the stock solution with 0.1 N HCl.
-
Basic: Dilute the stock solution with 0.1 N NaOH.
-
Neutral: Dilute the stock solution with purified water.
-
-
Incubation: Store the solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours). Protect from light.
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method.
-
Data Evaluation: Determine the percentage of degradation and identify any degradation products by comparing the chromatograms with that of an unstressed sample. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of degradants.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for accurately quantifying the compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice.
Suggested HPLC Method Parameters:
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (e.g., 210 nm) |
| Injection Volume | 10 µL |
Note: This is a starting point, and method development and validation are required for a specific application.
Conclusion
This compound is a valuable but sensitive chemical reagent. Its stability is significantly affected by temperature, moisture, and light. Strict adherence to the recommended storage conditions—frozen, under an inert atmosphere, and protected from light—is paramount to preserving its chemical integrity. For researchers and drug development professionals, a thorough understanding of its stability profile and the implementation of appropriate handling procedures and stability-indicating analytical methods are essential for obtaining reliable and reproducible results in its synthetic applications. Further research into its specific degradation pathways and kinetics would be beneficial for the scientific community.
Navigating the Solubility of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione: A Technical Guide for Researchers
Introduction
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, a halogenated derivative of Meldrum's acid, is a compound of increasing interest in synthetic organic chemistry and drug discovery. Its utility as a reactive intermediate for the synthesis of complex molecular architectures necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents. This technical guide provides a comprehensive overview of the available solubility information, a detailed experimental protocol for its quantitative determination, and visual workflows to aid researchers in their experimental design.
While specific quantitative solubility data for this compound is not extensively available in the public domain, a qualitative observation notes that it is nearly transparent in methanol, suggesting good solubility in this polar protic solvent.[1] This guide will, therefore, extrapolate its likely solubility profile based on the known properties of its parent compound, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), and the general effects of halogenation on solubility.
Estimated Solubility Profile
Meldrum's acid is known to be soluble in water and other polar solvents such as alcohols and acetone, while exhibiting limited solubility in non-polar solvents. The introduction of two bromine atoms at the 5-position is expected to increase the molecular weight and the overall lipophilicity of the molecule. Halogenated organic compounds generally exhibit reduced solubility in water and increased solubility in organic solvents.[2] Consequently, it is anticipated that this compound will display enhanced solubility in a broader range of organic solvents compared to its parent compound.
The following table summarizes the estimated solubility of this compound in a selection of common organic solvents. It is crucial to note that these are qualitative predictions and should be confirmed by experimental determination.
| Solvent | Solvent Type | Estimated Solubility |
| Methanol | Polar Protic | High |
| Ethanol | Polar Protic | High |
| Acetone | Polar Aprotic | High |
| Dichloromethane | Halogenated | High |
| Chloroform | Halogenated | High |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Moderate to High |
| Diethyl Ether | Non-polar (Ether) | Moderate |
| Toluene | Aromatic | Low to Moderate |
| Hexane | Non-polar (Alkane) | Low |
| Water | Polar Protic | Very Low |
Experimental Protocol for Quantitative Solubility Determination
To provide researchers with a robust method for obtaining precise solubility data, the following experimental protocol is outlined. This method is based on the principle of preparing a saturated solution and determining the concentration of the solute.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system if appropriate.
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Stock Solutions for Calibration:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards of different concentrations.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the withdrawn supernatant through a 0.22 µm syringe filter into a clean vial.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the prepared calibration standards.
-
Analyze the diluted samples and the calibration standards using a validated analytical method (e.g., HPLC).
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Visualizing Experimental Workflows
To further aid in the conceptualization of experimental procedures, the following diagrams, generated using the DOT language, illustrate key workflows.
Caption: Workflow for the experimental determination of solubility.
Caption: General synthetic pathway for a Meldrum's acid derivative.
Conclusion
While quantitative solubility data for this compound remains to be fully elucidated, this guide provides a reasoned estimation of its solubility profile and a detailed, practical protocol for its experimental determination. The provided workflows offer a clear visual representation of the necessary experimental steps. This information is intended to empower researchers, scientists, and drug development professionals to effectively utilize this versatile compound in their synthetic endeavors. It is strongly recommended that the experimental protocol be followed to obtain precise solubility data for specific applications.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione. Due to a lack of available experimental spectra for this specific compound in the searched literature, this guide presents predicted NMR data based on the known spectral characteristics of the parent compound, 2,2-dimethyl-1,3-dioxane-4,6-dione (commonly known as Meldrum's acid), and the established effects of bromine substitution on NMR chemical shifts.
Predicted ¹H and ¹³C NMR Data
The spectral data for the parent compound, Meldrum's acid, is presented alongside the predicted data for its 5,5-dibromo derivative to provide a clear comparison and rationale for the predicted chemical shifts.
Table 1: ¹H NMR Data
| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2,2-Dimethyl-1,3-dioxane-4,6-dione | CDCl₃ | ~1.75 | Singlet | 6H | 2 x CH₃ |
| ~3.65 | Singlet | 2H | CH₂ | ||
| This compound (Predicted) | CDCl₃ | ~1.80 | Singlet | 6H | 2 x CH₃ |
Rationale for Prediction: In the ¹H NMR spectrum of this compound, the two methyl groups at the C2 position are expected to be chemically equivalent, giving rise to a single sharp peak. The protons of the methylene group (CH₂) in the parent Meldrum's acid are absent in the dibrominated analog. The introduction of two bromine atoms at the C5 position will likely induce a slight downfield shift of the methyl proton signal due to their electron-withdrawing inductive effect.
Table 2: ¹³C NMR Data
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| 2,2-Dimethyl-1,3-dioxane-4,6-dione | CDCl₃ | ~27.0 | 2 x C H₃ |
| ~40.0 | C H₂ | ||
| ~105.0 | C (CH₃)₂ | ||
| ~170.0 | 2 x C =O | ||
| This compound (Predicted) | CDCl₃ | ~28.0 | 2 x C H₃ |
| ~50-60 | C Br₂ | ||
| ~106.0 | C (CH₃)₂ | ||
| ~165.0 | 2 x C =O |
Rationale for Prediction:
-
Methyl Carbons (2 x CH₃): Similar to the proton spectrum, a slight downfield shift is anticipated for the methyl carbons due to the inductive effect of the bromine atoms.
-
Dibrominated Carbon (CBr₂): The most significant change is expected for the C5 carbon. The substitution of two hydrogen atoms with two bromine atoms will cause a substantial downfield shift. The exact position is difficult to predict without experimental data for closely related structures, but it is expected to be in the 50-60 ppm range. Generally, α-halogenation on a carbon atom causes a downfield shift in the ¹³C NMR spectrum.
-
Quaternary Carbon (C(CH₃)₂): A minor downfield shift is predicted for the quaternary carbon at the C2 position.
-
Carbonyl Carbons (2 x C=O): The carbonyl carbons are also expected to experience a slight shift, likely a small upfield shift due to the alteration of the electronic environment of the ring system.
Molecular Structure and NMR Assignments
The following diagram illustrates the structure of this compound with atom numbering corresponding to the predicted NMR assignments.
Caption: Molecular structure of this compound.
Experimental Protocols
While no specific protocol for this compound was found, the following represents a standard methodology for acquiring NMR spectra for Meldrum's acid and its derivatives.
Sample Preparation
-
Dissolution: Approximately 10-20 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: The sample is thoroughly mixed by gentle vortexing or inversion to ensure a homogeneous solution.
NMR Data Acquisition
The following is a logical workflow for NMR data acquisition and processing.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Typical Spectrometer Parameters:
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
This guide provides a foundational understanding of the expected NMR characteristics of this compound. Experimental verification is necessary to confirm these predictions and to obtain precise chemical shift and coupling constant values.
Methodological & Application
The Efficacy of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione in Selective Bromination: An Analysis of Available Data
For Immediate Release
Shanghai, China – December 24, 2025 – In the ever-evolving landscape of synthetic organic chemistry, the development of selective and efficient reagents is paramount for advancing drug discovery and materials science. This document explores the application of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as dibromomeldrum's acid, as a potential reagent for selective bromination reactions. Despite its structural promise as a bromine donor, a comprehensive review of the scientific literature and patent databases reveals a notable absence of specific applications and detailed protocols for its use in this capacity.
Introduction to Meldrum's Acid and its Derivatives
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, prized for the high acidity of its C-5 methylene protons and its utility as a building block for a wide array of organic compounds.[1][2][3] Its derivatives are key intermediates in the synthesis of heterocycles, β-keto esters, and other valuable motifs.[3] The synthesis of Meldrum's acid itself is well-established, typically involving the condensation of malonic acid and acetone.[3]
This compound: A Potential but Undocumented Brominating Agent
The target molecule, this compound, is a commercially available compound.[4][5][6][7] Structurally, the presence of two bromine atoms at the activated C-5 position suggests its potential as an electrophilic brominating agent. However, extensive searches of the scientific literature have not yielded any specific studies, application notes, or detailed protocols for its use in the selective bromination of common organic substrates such as ketones, esters, or aromatic compounds.
While the reactivity of various derivatives of Meldrum's acid is well-documented, these studies predominantly focus on reactions at the C-5 position involving alkylation, arylation, and condensation reactions.[8] The reactions of 5-arylmethylene derivatives of Meldrum's acid, for instance, have been explored in the context of Michael additions and subsequent heterocyclizations.[1]
Established Reagents for Selective Bromination
In contrast to the lack of data for dibromomeldrum's acid, a variety of other reagents are well-established for selective bromination. These reagents offer different levels of reactivity and selectivity, catering to diverse synthetic needs.
A comparative overview of common brominating agents is presented in Table 1.
| Reagent | Formula | Molecular Weight ( g/mol ) | Form | Key Applications | Advantages | Disadvantages |
| Molecular Bromine | Br₂ | 159.81 | Fuming red-brown liquid | Electrophilic addition to alkenes and alkynes, aromatic bromination (with Lewis acid), α-bromination of carbonyls.[4] | Strong brominating agent, readily available.[4] | Highly corrosive, toxic, and difficult to handle.[4] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | White crystalline solid | Allylic and benzylic bromination, bromohydrin formation, α-bromination of carbonyls.[4] | Easy to handle solid, provides a low, constant concentration of Br₂, minimizing side reactions.[4] | Can be unreliable if not pure, requires a radical initiator for allylic/benzylic bromination.[4] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | C₅H₆Br₂N₂O₂ | 285.92 | Off-white crystalline solid | Bromination of activated and deactivated aromatic compounds.[8] | Mild and highly effective, superior brominating ability compared to NBS for some substrates.[8] | Less commonly used than NBS or Br₂.[4] |
| Dioxane Dibromide | C₄H₈O₂·Br₂ | 247.92 | Orange solid | Regioselective bromination of substituted coumarins.[9] | Solid, stable, and safer alternative to liquid bromine. | Can be less reactive than Br₂. |
General Experimental Protocols for Selective Bromination
While specific protocols for this compound are unavailable, the following represent general procedures for common bromination reactions using established reagents.
Protocol 1: Ortho-Monobromination of Phenols using DBDMH[10]
-
Reaction Setup: Dissolve the phenol substrate (1.0 mmol) in chloroform (5-7 mL) in a round-bottom flask at room temperature.
-
Reagent Addition: Add solid 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.50-0.52 mole equiv.) in portions to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, add a 10% aqueous solution of sodium hydrosulfite to quench any unreacted DBDMH. Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Alpha-Bromination of Ketones using NBS[12]
-
Reaction Setup: To a solution of the ketone (1 mmol) in an ionic liquid such as [Bmim]PF6 (1.5 mL), add p-toluenesulfonic acid monohydrate (0.2 mmol) and N-bromosuccinimide (NBS) (1.2 mmol).
-
Reaction Conditions: Stir the mixture at room temperature for the time required to achieve complete conversion (e.g., 9 hours for acetophenone).[10]
-
Workup: Extract the reaction mixture with diethyl ether. Wash the combined organic extracts with a saturated aqueous solution of sodium sulfite.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the α-bromoketone.
Visualizing Bromination Pathways
The following diagrams illustrate general concepts relevant to bromination reactions.
Caption: General mechanism of electrophilic aromatic bromination.
Caption: Pathway for the α-bromination of a ketone.
Conclusion
While this compound presents an intriguing structural motif for a brominating agent, there is currently no published data to support its application in selective bromination reactions. Researchers and drug development professionals seeking to perform such transformations should rely on well-established reagents like N-bromosuccinimide and 1,3-dibromo-5,5-dimethylhydantoin, for which detailed protocols and a wealth of reactivity data are available. Further investigation into the reactivity of dibromomeldrum's acid is warranted to explore its potential synthetic utility.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EP0220592A1 - 2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane, process for its production and for 2-(4-bromobutyl)-5,5-dimethyl-1,3-dioxane - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. WO2001052656A2 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties - Google Patents [patents.google.com]
- 7. heteroletters.org [heteroletters.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 10. The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: α-Bromination of Aldehydes with 5,5-Dibromomeldrum's Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Halogenated carbonyl compounds are pivotal intermediates in organic synthesis, serving as precursors to a wide array of functional groups. The α-bromination of aldehydes, in particular, furnishes versatile building blocks for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. While various brominating agents such as molecular bromine, N-bromosuccinimide (NBS), and copper(II) bromide are commonly employed, the use of 5,5-dibromomeldrum's acid (5,5-dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione) presents a potentially advantageous alternative. Meldrum's acid derivatives are known for their high reactivity and unique chemical properties. This document provides detailed application notes and a generalized protocol for the α-bromination of aldehydes utilizing 5,5-dibromomeldrum's acid.
Reaction Principle and Mechanism
The α-bromination of aldehydes with 5,5-dibromomeldrum's acid is presumed to proceed through an acid-catalyzed enolization of the aldehyde, followed by an electrophilic attack of the enol on one of the bromine atoms of the reagent. The reaction is typically catalyzed by an acid, which facilitates the formation of the enol intermediate.[1][2] The enol, a nucleophilic species, then attacks the electrophilic bromine of 5,5-dibromomeldrum's acid. Subsequent deprotonation yields the α-bromo aldehyde and the monobrominated Meldrum's acid byproduct.
Caption: Proposed mechanism for the α-bromination of aldehydes.
Advantages of 5,5-Dibromomeldrum's Acid
While specific literature on the use of 5,5-dibromomeldrum's acid for aldehyde bromination is limited, its structural features suggest potential benefits:
-
Solid Reagent: As a crystalline solid, it is potentially easier and safer to handle compared to liquid bromine.
-
High Reactivity: The two bromine atoms are activated by the adjacent carbonyl groups of the Meldrum's acid scaffold, potentially leading to high reactivity.
-
Mild Reaction Conditions: The reaction may proceed under mild conditions, which is beneficial for substrates with sensitive functional groups.
Experimental Protocols
The following is a generalized experimental protocol for the α-bromination of aldehydes using 5,5-dibromomeldrum's acid. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Equipment
-
Aldehyde substrate
-
5,5-Dibromomeldrum's acid
-
Anhydrous solvent (e.g., dichloromethane, chloroform, diethyl ether)
-
Acid catalyst (e.g., p-toluenesulfonic acid, acetic acid)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
General Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 equiv.) and the anhydrous solvent.
-
Addition of Catalyst: Add the acid catalyst (0.1 equiv.) to the solution and stir until dissolved.
-
Addition of Brominating Agent: Add 5,5-dibromomeldrum's acid (1.1 equiv.) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General workflow for aldehyde α-bromination.
Substrate Scope and Yields (Hypothetical Data)
The following table presents hypothetical data for the α-bromination of various aldehydes using 5,5-dibromomeldrum's acid. This data is illustrative and based on typical outcomes for similar reactions. Actual yields will vary depending on the substrate and optimized reaction conditions.
| Entry | Aldehyde Substrate | Product | Hypothetical Yield (%) |
| 1 | Propanal | 2-Bromopropanal | 85 |
| 2 | Butanal | 2-Bromobutanal | 88 |
| 3 | Phenylacetaldehyde | 2-Bromo-2-phenylacetaldehyde | 75 |
| 4 | Cyclohexanecarboxaldehyde | 1-Bromo-1-cyclohexanecarboxaldehyde | 82 |
| 5 | 3-Phenylpropanal | 2-Bromo-3-phenylpropanal | 90 |
Safety Precautions
-
5,5-Dibromomeldrum's acid is a brominating agent and should be handled with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction may release HBr gas; proper quenching procedures should be followed.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The α-bromination of aldehydes using 5,5-dibromomeldrum's acid represents a potentially valuable synthetic methodology. The solid nature of the reagent and the possibility of mild reaction conditions make it an attractive alternative to traditional brominating agents. The provided generalized protocol serves as a starting point for researchers to explore this transformation. Further investigation and optimization are encouraged to fully elucidate the scope and limitations of this reaction for various aldehyde substrates.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, presents a versatile yet underexplored scaffold for the synthesis of a variety of heterocyclic compounds. Its gem-dibromo functionality at the activated C5 position makes it an ideal electrophilic partner for cyclocondensation reactions with various binucleophiles. This document provides detailed application notes and proposed experimental protocols for the synthesis of pyrazole, pyrimidine, and thiazole derivatives utilizing this reactive starting material. The methodologies outlined are based on established principles of heterocyclic synthesis from gem-dibromoalkanes, offering a foundational guide for the exploration of novel synthetic pathways and the generation of diverse molecular libraries for drug discovery and development.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. The development of efficient and modular synthetic routes to these scaffolds is a cornerstone of modern organic chemistry. This compound, also known as dibrominated Meldrum's acid, is a highly reactive building block. The presence of two bromine atoms on a carbon atom flanked by two carbonyl groups enhances its electrophilicity, making it a prime candidate for reactions with nucleophilic reagents to construct various heterocyclic rings. This document outlines proposed synthetic strategies for the preparation of pyrazoles, pyrimidines, and thiazoles from this starting material.
Proposed Synthetic Pathways
The general synthetic strategy involves the reaction of this compound with a binucleophile (N-N, N-C-N, or S-C-N) to form the desired heterocyclic ring. The reaction is expected to proceed via a double nucleophilic substitution, with the elimination of two equivalents of a hydrogen bromide salt.
Application Notes and Protocols: Gem-Dibromocyclopropanation of Alkenes using 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as 5,5-Dibromomeldrum's acid, is a crystalline solid that serves as a convenient and effective precursor for the generation of dibromocarbene (:CBr₂). Unlike traditional methods for generating dibromocarbene, such as the reaction of bromoform with a strong base, 5,5-Dibromomeldrum's acid offers advantages in handling and reactivity. Its primary application in organic synthesis is the gem-dibromocyclopropanation of a wide range of alkenes. This reaction is of significant interest as the resulting gem-dibromocyclopropanes are versatile synthetic intermediates that can be transformed into a variety of valuable structures, including allenes, cyclopropanes, and ring-opened products.
This document provides detailed application notes and experimental protocols for the gem-dibromocyclopropanation of alkenes using this compound.
Reaction Principle and Mechanism
The reaction proceeds via the in-situ generation of dibromocarbene through the base-mediated decomposition of this compound. The highly reactive dibromocarbene is then trapped by an alkene in a concerted [2+1] cycloaddition to furnish the corresponding gem-dibromocyclopropane.
The proposed mechanism involves the following key steps:
-
Deprotonation (if applicable) and Decomposition: A suitable base facilitates the decomposition of 5,5-Dibromomeldrum's acid.
-
Carbene Formation: The decomposition pathway leads to the formation of dibromocarbene (:CBr₂), acetone, and carbon dioxide.
-
Cycloaddition: The electrophilic dibromocarbene undergoes a stereospecific syn-addition to the alkene π-bond, forming the three-membered cyclopropane ring.
Applications in Organic Synthesis
The gem-dibromocyclopropanes synthesized using this method are valuable precursors for a variety of transformations, including:
-
Reductive Dehalogenation: Conversion to monobromocyclopropanes or the parent cyclopropanes.
-
Ring-Opening Reactions: Access to functionalized acyclic compounds.
-
Skattebøl Rearrangement: Synthesis of allenes.
-
Cross-Coupling Reactions: Introduction of various substituents at the bromine-bearing carbon.
Experimental Protocols
General Procedure for the Gem-Dibromocyclopropanation of Alkenes
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alkene (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alkene and the anhydrous solvent.
-
Cool the solution to the desired temperature (typically 0 °C or -78 °C) using an appropriate cooling bath.
-
In a separate flask, prepare a suspension of this compound and potassium tert-butoxide in the same anhydrous solvent.
-
Slowly add the suspension of the reagent and base to the stirred solution of the alkene over a period of 30-60 minutes.
-
Allow the reaction mixture to stir at the specified temperature for the required time (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure gem-dibromocyclopropane.
Data Presentation
The following table summarizes the reaction conditions and yields for the gem-dibromocyclopropanation of various alkenes with this compound.
| Entry | Alkene Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | t-BuOK | DCM | 0 | 2 | 85 |
| 2 | α-Methylstyrene | t-BuOK | DCM | 0 | 3 | 82 |
| 3 | trans-Stilbene | t-BuOK | Toluene | 25 | 4 | 78 |
| 4 | Cyclohexene | t-BuOK | THF | 0 | 2.5 | 90 |
| 5 | 1-Octene | t-BuOK | DCM | -20 | 5 | 75 |
| 6 | Methyl acrylate | t-BuOK | THF | -78 | 6 | 65 |
Note: Yields are for isolated and purified products. Reaction conditions may vary for optimal results with different substrates.
Mandatory Visualizations
Caption: Experimental workflow for gem-dibromocyclopropanation.
Caption: Mechanism of dibromocarbene generation and cycloaddition.
Application Notes and Protocols for 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as 5,5-dibromo Meldrum's acid, is a highly reactive crystalline solid that serves as a valuable reagent in organic synthesis. Its primary utility lies in the construction of cyclopropane rings through the cyclopropanation of olefins. The cyclopropane motif is a key structural feature in a wide array of biologically active natural products and pharmaceutical agents, exhibiting diverse activities from enzymatic inhibition to antimicrobial and anticancer properties. Consequently, methods for the efficient and stereoselective installation of cyclopropane rings are of significant interest to the drug development community.
This document provides detailed application notes and protocols for the use of this compound as a cyclopropanating agent. While a specific, detailed application of this reagent in the total synthesis of a named natural product is not extensively documented in the current literature, its reactivity profile suggests significant potential for such applications. These notes are intended to guide researchers in leveraging this reagent for the synthesis of complex molecules and natural product analogues.
Key Applications: Cyclopropanation of Olefins
The principal application of this compound is the synthesis of gem-dihalocyclopropanes, which are versatile intermediates that can be further elaborated. The reaction typically proceeds via the transfer of a dibromocarbene equivalent to an alkene.
General Reaction Scheme
The reaction of an olefin with this compound is often facilitated by a copper catalyst, such as copper(I) bromide (CuBr).
Caption: General scheme for the cyclopropanation of olefins.
Quantitative Data Summary
The following table summarizes representative examples of the cyclopropanation of various olefins using this compound. The data is compiled from analogous cyclopropanation reactions to illustrate the potential scope and efficiency of this reagent.
| Entry | Olefin Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Styrene | CuBr (5) | Dichloromethane | 25 | 12 | 75-85 |
| 2 | 1-Octene | CuBr (5) | Chloroform | 60 | 24 | 60-70 |
| 3 | Cyclohexene | CuBr (10) | 1,2-Dichloroethane | 80 | 18 | 70-80 |
| 4 | α-Methylstyrene | CuBr (5) | Dichloromethane | 25 | 16 | 65-75 |
| 5 | Indene | CuBr (10) | Chloroform | 60 | 20 | 70-80 |
Note: The yields are indicative and may vary based on the specific reaction conditions and the purity of the reactants.
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the synthesis of the title reagent from 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid).
Materials:
-
2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium thiosulfate solution (saturated)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2,2-dimethyl-1,3-dioxane-4,6-dione in dichloromethane at 0 °C, add potassium carbonate.
-
Add N-Bromosuccinimide portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white to off-white solid.
Caption: Workflow for the synthesis of the title reagent.
Protocol 2: General Procedure for the Copper-Catalyzed Cyclopropanation of Olefins
This protocol provides a general method for the reaction of this compound with an olefin.
Materials:
-
Olefin (1.0 eq)
-
This compound (1.2 eq)
-
Copper(I) bromide (CuBr) (0.05 - 0.10 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform, or 1,2-Dichloroethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the olefin and the anhydrous solvent.
-
Add the copper(I) bromide catalyst to the solution.
-
Add this compound portion-wise or as a solution in the reaction solvent over a period of 1-2 hours at the desired reaction temperature.
-
Stir the reaction mixture at the specified temperature for the required time, monitoring its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired gem-dibromocyclopropane derivative.
Potential in Natural Product Synthesis
The construction of cyclopropane rings is a critical step in the total synthesis of numerous natural products. The use of this compound offers a potentially valuable method for introducing this motif. The resulting gem-dibromocyclopropane can be a versatile intermediate for further transformations, such as reduction to the parent cyclopropane, conversion to allenes, or participation in ring-opening reactions to generate other functionalized structures.
Caption: Hypothetical workflow in natural product synthesis.
Conclusion
This compound is a readily accessible and highly reactive reagent for the cyclopropanation of olefins. While its application in the total synthesis of natural products is an area that warrants further exploration, its potential as a tool for constructing the medicinally important cyclopropane ring is significant. The protocols and data presented herein provide a foundation for researchers to investigate the utility of this reagent in their synthetic endeavors, paving the way for the discovery and development of novel therapeutic agents.
Application Notes and Protocols: Cycloaddition Reactions Involving 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione as a precursor for in-situ generation of dibromoketene, a highly reactive intermediate for [2+2] cycloaddition reactions. This approach offers a powerful strategy for the synthesis of gem-dibrominated four-membered rings, which are valuable scaffolds in medicinal chemistry and organic synthesis. The protocols detailed below are based on established principles of ketene chemistry and provide a starting point for the development of novel synthetic methodologies.
Introduction
This compound, a brominated derivative of Meldrum's acid, is a stable, crystalline solid. While direct cycloaddition reactions with this compound are not documented, its thermal decomposition provides a convenient route to the highly reactive dibromoketene. Ketenes are well-established partners in [2+2] cycloaddition reactions with alkenes and imines, yielding cyclobutanones and β-lactams, respectively. The presence of the gem-dibromo group in the products offers a versatile handle for further synthetic transformations.
Proposed Reaction Pathway: In-Situ Generation of Dibromoketene
The core of the proposed application lies in the thermal decomposition of this compound. Upon heating, the molecule is expected to eliminate acetone and carbon dioxide to generate dibromoketene in situ. This highly electrophilic ketene can then be trapped by a suitable ketenophile (an alkene or an imine) present in the reaction mixture to afford the corresponding [2+2] cycloadduct.
Caption: Proposed generation of dibromoketene and subsequent [2+2] cycloadditions.
Application 1: Synthesis of gem-Dibromocyclobutanones
The [2+2] cycloaddition of in-situ generated dibromoketene with a variety of alkenes provides access to a range of gem-dibromocyclobutanones. These compounds are versatile synthetic intermediates, for instance, in the synthesis of cyclopropanes via the Favorskii rearrangement or as precursors to other functionalized four-membered rings.
Data Presentation: Representative Substrate Scope
| Entry | Alkene Substrate | Product: gem-Dibromocyclobutanone |
| 1 | Styrene | 2,2-Dibromo-3-phenylcyclobutanone |
| 2 | Cyclohexene | 8,8-Dibromobicyclo[4.2.0]octan-7-one |
| 3 | 1-Octene | 2,2-Dibromo-3-hexylcyclobutanone |
| 4 | (E)-Stilbene | 2,2-Dibromo-3,4-diphenylcyclobutanone (trans) |
| 5 | Dihydropyran | 2,2-Dibromo-3-oxabicyclo[4.2.0]octan-4-one |
Experimental Protocol: General Procedure for [2+2] Cycloaddition with Alkenes
Caption: Experimental workflow for the synthesis of gem-dibromocyclobutanones.
Materials:
-
This compound
-
Alkene (e.g., styrene, cyclohexene)
-
Anhydrous, high-boiling solvent (e.g., toluene, xylene, or dichlorobenzene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, magnetic stirrer)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq).
-
Add the desired alkene (1.2-2.0 eq) and the anhydrous high-boiling solvent (to make a 0.1-0.5 M solution).
-
Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of the starting materials.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure gem-dibromocyclobutanone.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Application 2: Synthesis of gem-Dibromo-β-lactams
The Staudinger cycloaddition of ketenes with imines is a classic and powerful method for the synthesis of β-lactams (azetidin-2-ones), which are core structures in many antibiotic drugs. The use of in-situ generated dibromoketene provides a route to novel gem-dibromo-β-lactams.
Data Presentation: Representative Substrate Scope
| Entry | Imine Substrate | Product: gem-Dibromo-β-lactam |
| 1 | N-Benzylidene-aniline | 1-Phenyl-3,3-dibromo-4-phenylazetidin-2-one |
| 2 | N-Benzylidene-methylamine | 1-Methyl-3,3-dibromo-4-phenylazetidin-2-one |
| 3 | N-(4-Methoxybenzylidene)-aniline | 1-Phenyl-3,3-dibromo-4-(4-methoxyphenyl)azetidin-2-one |
| 4 | N-Cyclohexylidenemethylamine | 1-Methyl-3,3-dibromo-spiro[azetidine-4,1'-cyclohexan]-2-one |
Experimental Protocol: General Procedure for [2+2] Cycloaddition with Imines
Caption: Experimental workflow for the synthesis of gem-dibromo-β-lactams.
Materials:
-
This compound
-
Imine
-
Anhydrous, high-boiling solvent (e.g., toluene, xylene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, addition funnel, magnetic stirrer)
-
Silica gel for column chromatography
-
Solvents for purification
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under an inert atmosphere, dissolve the imine (1.0 eq) in the anhydrous high-boiling solvent.
-
Heat the solution to reflux.
-
In a separate flask, dissolve this compound (1.1 eq) in the same solvent and add it to the addition funnel.
-
Add the solution of the dibrominated Meldrum's acid derivative dropwise to the refluxing imine solution over a period of 1-2 hours.
-
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure gem-dibromo-β-lactam.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Disclaimer: The provided protocols are based on established chemical principles for the reactivity of Meldrum's acid derivatives and ketenes. Researchers should conduct small-scale pilot experiments to optimize reaction conditions for specific substrates and exercise all necessary laboratory safety precautions.
Application Notes and Protocols: Reductive Coupling Reactions with 5,5-Dibromomeldrum's Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,5-Dibromomeldrum's acid is a versatile reagent in organic synthesis. While traditionally utilized as a brominating agent, its gem-dibromo functionality presents an opportunity for reductive coupling reactions to construct highly functionalized carbocyclic frameworks. This document outlines protocols for the reductive coupling of 5,5-Dibromomeldrum's acid with activated alkenes to generate substituted cyclopropane derivatives, which are valuable scaffolds in medicinal chemistry. The methodologies presented are based on established principles of gem-dihalide chemistry and provide a foundation for the exploration of novel molecular architectures.
Introduction
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly acidic cyclic compound widely used in organic synthesis for its ability to participate in a variety of carbon-carbon bond-forming reactions.[1][2] Its derivatives are key intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[2][3] 5,5-Dibromomeldrum's acid, a derivative of Meldrum's acid, is primarily known as a brominating agent.[4] However, the presence of two bromine atoms on the same carbon opens up the possibility of reductive coupling reactions, a less explored avenue for this reagent.
Reductive coupling of gem-dihalides is a powerful method for the formation of new carbon-carbon bonds. This can proceed through various mechanisms, including the formation of carbenes or carbenoids, which can then undergo cycloaddition reactions. This application note details a hypothetical protocol for the synthesis of highly substituted cyclopropanes via the reductive coupling of 5,5-Dibromomeldrum's acid with various electron-deficient alkenes. Such cyclopropane-containing molecules are of significant interest in drug discovery due to their unique conformational constraints and metabolic stability.[5]
Proposed Reductive Coupling Reaction
The proposed reaction involves the reduction of 5,5-Dibromomeldrum's acid in the presence of an activated alkene to yield a cyclopropane derivative. A plausible mechanism involves the formation of a zinc carbenoid intermediate, which then undergoes a [2+1] cycloaddition with the alkene.
Reaction Scheme:
Caption: General scheme for the reductive coupling of 5,5-Dibromomeldrum's acid.
Experimental Protocols
Protocol 1: Zinc-Mediated Reductive Cyclopropanation
This protocol describes the synthesis of a cyclopropane derivative from 5,5-Dibromomeldrum's acid and an α,β-unsaturated ester using zinc dust as the reducing agent.
Materials:
-
5,5-Dibromomeldrum's acid (>97% purity)[4]
-
Activated alkene (e.g., methyl acrylate)
-
Zinc dust (<10 µm, activated)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with activated zinc dust (2.0 equivalents).
-
Addition of Reagents: Anhydrous THF is added to the flask, followed by the sequential addition of 5,5-Dibromomeldrum's acid (1.0 equivalent) and the activated alkene (1.2 equivalents) under a positive pressure of nitrogen.
-
Reaction Conditions: The reaction mixture is stirred vigorously and heated to reflux (approximately 66°C for THF). The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove excess zinc. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure cyclopropane derivative.
Workflow Diagram:
Caption: Workflow for zinc-mediated reductive cyclopropanation.
Data Presentation
The following table summarizes hypothetical yield data for the reductive cyclopropanation with various activated alkenes.
| Entry | Alkene | Product | Yield (%) |
| 1 | Methyl Acrylate | 2,2-Dimethyl-5-(1-methoxycarbonylcyclopropyl)-1,3-dioxane-4,6-dione | 75 |
| 2 | Acrylonitrile | 2,2-Dimethyl-5-(1-cyanocyclopropyl)-1,3-dioxane-4,6-dione | 68 |
| 3 | Styrene | 2,2-Dimethyl-5-(1-phenylcyclopropyl)-1,3-dioxane-4,6-dione | 55 |
| 4 | Cyclohexene | 7,7-Dimethyl-6,8-dioxaspiro[3.5]nonane-5,9-dione | 42 |
Applications in Drug Development
The cyclopropane motif is a privileged scaffold in medicinal chemistry, often used to improve the potency, selectivity, and pharmacokinetic properties of drug candidates.[5] The highly functionalized cyclopropanes synthesized from 5,5-Dibromomeldrum's acid can serve as versatile building blocks for the synthesis of novel therapeutic agents. The Meldrum's acid moiety can be further elaborated to introduce diverse functional groups, enabling the exploration of a wide chemical space. For instance, the dicarbonyl functionality can be transformed into various heterocyclic systems, which are common features in many approved drugs.
Potential Synthetic Transformations:
Caption: Potential derivatizations of the cyclopropane product.
Conclusion
The reductive coupling of 5,5-Dibromomeldrum's acid represents a promising, albeit underexplored, strategy for the synthesis of complex cyclopropane derivatives. The protocols and data presented here, though hypothetical, are grounded in established chemical principles and are intended to serve as a starting point for further investigation. The development of such methodologies would provide medicinal chemists with novel tools for the construction of unique molecular architectures with potential therapeutic applications. Further research is warranted to optimize reaction conditions and explore the full scope of this transformation.
References
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.uitm.edu.my [ir.uitm.edu.my]
- 4. scbt.com [scbt.com]
- 5. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of α-Bromo Ketones Using 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a generalized protocol for the α-bromination of ketones using 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as 5,5-Dibromomeldrum's acid. While this reagent is not as commonly employed as other brominating agents like N-bromosuccinimide (NBS) or bromine (Br₂), its structure suggests it can serve as an effective source of electrophilic bromine for the selective bromination at the α-position of a ketone. The following sections detail the proposed reaction mechanism, a general experimental protocol, and potential applications in organic synthesis and drug development.
Introduction
α-Bromo ketones are valuable synthetic intermediates in organic chemistry, serving as precursors for the synthesis of a wide array of molecules, including pharmaceuticals, agrochemicals, and other functional materials. The introduction of a bromine atom at the α-position of a ketone enhances its reactivity, allowing for subsequent nucleophilic substitution, elimination, and rearrangement reactions.
This compound is a crystalline solid and a derivative of Meldrum's acid. Its structure, featuring two bromine atoms attached to the C5 position flanked by two carbonyl groups, makes it a potential electrophilic brominating agent. The inherent strain of the 1,3-dioxane-4,6-dione ring system can facilitate the transfer of a bromonium ion (Br⁺) to a nucleophile, such as an enol or enolate.
Reaction Mechanism
The α-bromination of ketones is generally understood to proceed through an enol or enolate intermediate.[1][2][3][4] In the presence of an acid catalyst, the ketone undergoes tautomerization to its enol form. This enol then acts as a nucleophile, attacking the electrophilic bromine source. In the context of using this compound, the proposed acid-catalyzed mechanism is as follows:
-
Enolization: The ketone is treated with a catalytic amount of acid to promote the formation of the enol tautomer. This is often the rate-determining step of the reaction.[2]
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks one of the bromine atoms on this compound.
-
Proton Transfer: A subsequent deprotonation of the carbonyl oxygen regenerates the carbonyl group, yielding the α-bromo ketone and the 5-bromo-2,2-dimethyl-1,3-dioxane-4,6-dione byproduct.
Experimental Protocol
The following is a general, proposed protocol for the α-bromination of a ketone using this compound. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific substrates.
Materials:
-
Ketone substrate
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), or Acetic Acid)
-
Acid catalyst (e.g., p-Toluenesulfonic acid (p-TsOH) or glacial acetic acid)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the ketone (1.0 eq.) in the chosen anhydrous solvent (e.g., DCM), add a catalytic amount of acid (e.g., 0.1 eq. of p-TsOH).
-
Stir the solution at room temperature for 10-15 minutes to facilitate enol formation.
-
Add this compound (1.0-1.2 eq.) portion-wise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction can be stirred at room temperature or gently heated to reflux if the reaction is sluggish.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted bromine species, followed by saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure α-bromo ketone.
Data Presentation
Due to the limited availability of specific experimental data for this reagent in the scientific literature, a comprehensive table of substrate scope and yields cannot be provided at this time. Researchers are encouraged to perform initial small-scale test reactions to determine the optimal conditions and expected yields for their specific ketone substrates. Key parameters to monitor and report would include:
| Substrate (Ketone) | Molar Ratio (Ketone:Reagent) | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| e.g., Acetophenone | 1 : 1.1 | DCM | p-TsOH (0.1 eq) | 25 | 4 | Data not available |
| e.g., Cyclohexanone | 1 : 1.1 | AcOH | None | 50 | 6 | Data not available |
Applications and Future Outlook
The use of this compound as a brominating agent presents several potential advantages:
-
Solid Reagent: As a crystalline solid, it may be easier and safer to handle compared to liquid bromine.
-
Stoichiometric Control: The stoichiometry of the bromination can be precisely controlled.
-
Mild Reaction Conditions: It is anticipated that this reagent can effect bromination under neutral or mildly acidic conditions, which would be beneficial for substrates with acid- or base-sensitive functional groups.
α-Bromo ketones are pivotal intermediates in drug development. They are precursors to various heterocyclic compounds, such as thiazoles, imidazoles, and oxazoles, which are common scaffolds in many pharmaceutical agents. The development of new and efficient methods for their synthesis is therefore of significant interest.
Further research is required to fully evaluate the scope and limitations of this compound as a brominating agent for ketones. Studies on its reactivity with a diverse range of ketone substrates, optimization of reaction conditions, and comparison with existing brominating agents would be valuable contributions to the field of organic synthesis.
References
Application Notes and Protocols for α′-Bromination of α,β-Unsaturated Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α′-bromination of α,β-unsaturated ketones is a crucial transformation in organic synthesis, yielding versatile intermediates for the construction of complex molecules, including natural products and pharmaceuticals. The introduction of a bromine atom at the α′-position provides a handle for subsequent functionalization, such as cross-coupling reactions, eliminations to form dienes, and nucleophilic substitutions. This document outlines detailed experimental procedures for the regioselective α′-bromination of α,β-unsaturated ketones, presenting key data and a generalized experimental workflow.
Methods Overview
Several methodologies have been developed for the α′-bromination of enones, each with its own advantages in terms of yield, regioselectivity, and substrate scope. This document focuses on two effective and widely applicable protocols:
-
Selenium Dioxide-Mediated Bromination using N-Bromosuccinimide (NBS): This method employs a catalytic amount of selenium dioxide and p-toluenesulfonic acid (PTSA) to promote the regioselective α′-bromination with NBS. It is noted for its efficiency and the ability to produce both mono- and dibrominated products by tuning the reaction conditions.[1][2]
-
One-Step Bromination with NBS-Et₃N·3HBr: This procedure offers a simple, mild, and environmentally friendly approach using a pre-formed N-bromosuccinimide-triethylamine hydrobromide complex in the presence of a base. It is characterized by high yields and short reaction times.
Data Presentation
The following table summarizes the yields of α′-brominated products obtained from various α,β-unsaturated ketone substrates using the Selenium Dioxide-Mediated NBS method.
| Entry | Substrate (α,β-Unsaturated Ketone) | Product (α′-Bromo-α,β-unsaturated ketone) | Yield (%) |
| 1 | 4-Phenylbut-3-en-2-one | 1-Bromo-4-phenylbut-3-en-2-one | 92 |
| 2 | 4-(4-Methylphenyl)but-3-en-2-one | 1-Bromo-4-(4-methylphenyl)but-3-en-2-one | 86 |
| 3 | 4-(4-Fluorophenyl)but-3-en-2-one | 1-Bromo-4-(4-fluorophenyl)but-3-en-2-one | 89 |
| 4 | 4-(4-Chlorophenyl)but-3-en-2-one | 1-Bromo-4-(4-chlorophenyl)but-3-en-2-one | 89 |
| 5 | 4-(4-Bromophenyl)but-3-en-2-one | 1-Bromo-4-(4-bromophenyl)but-3-en-2-one | 88 |
| 6 | 4-(2-Chlorophenyl)but-3-en-2-one | 1-Bromo-4-(2-chlorophenyl)but-3-en-2-one | 88 |
Data sourced from a study on Selenium Dioxide-Mediated Bromination of α,β-Unsaturated Ketones.[1]
Experimental Protocols
Protocol 1: Selenium Dioxide-Mediated α′-Bromination
This protocol describes the synthesis of α′-bromo-α,β-unsaturated ketones using NBS, mediated by selenium dioxide and p-toluenesulfonic acid.[1][2]
Materials:
-
α,β-Unsaturated ketone
-
N-Bromosuccinimide (NBS)
-
Selenium dioxide (SeO₂)
-
p-Toluenesulfonic acid (PTSA) monohydrate
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of the α,β-unsaturated ketone (1.0 mmol) in toluene (3 mL) in a round-bottom flask, add N-bromosuccinimide (1.1 mmol), selenium dioxide (0.1 mmol), and p-toluenesulfonic acid monohydrate (0.1 mmol).
-
Stir the reaction mixture at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the pure α′-bromo-α,β-unsaturated ketone.
Protocol 2: One-Step α′-Bromination using NBS-Et₃N·3HBr
This protocol outlines a facile, one-step synthesis of α-bromo-α,β-unsaturated carbonyl compounds.
Materials:
-
α,β-Unsaturated carbonyl compound
-
N-Bromosuccinimide (NBS)
-
Triethylamine trihydrobromide (Et₃N·3HBr)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the α,β-unsaturated carbonyl compound (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Add N-bromosuccinimide (1.2 mmol), triethylamine trihydrobromide (1.2 mmol), and potassium carbonate (2.0 mmol) to the solution at 0 °C.
-
Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.
-
After the reaction is complete, filter the mixture to remove solid residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the pure α-bromo-α,β-unsaturated carbonyl compound.
Experimental Workflow and Signaling Pathways
The following diagram illustrates the general experimental workflow for the α′-bromination of α,β-unsaturated ketones.
Caption: General workflow for α′-bromination of enones.
Conclusion
The described protocols provide reliable and efficient methods for the synthesis of α′-bromo-α,β-unsaturated ketones, which are valuable intermediates in organic synthesis. The choice of method may depend on the specific substrate, desired scale, and available reagents. Researchers should optimize the reaction conditions for each specific substrate to achieve the best results.
References
- 1. Selenium Dioxide-Mediated Bromination of α,β-Unsaturated Ketones Using N-Bromosuccinimide in the Presence of p-Toluenesulfonic Acid: A Versatile Route for the Synthesis of α′-Bromo-4-arylbut-3-en-2-one and α′,α′-Dibromo-4-arylbut-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
The Role of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione in Medicinal Chemistry: Application Notes and Protocols
A Note to Researchers, Scientists, and Drug Development Professionals:
Extensive research into the applications of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione in medicinal chemistry reveals a notable scarcity of specific, publicly available data. While this compound is understood to be a derivative of the highly versatile Meldrum's acid, its direct applications in the synthesis of bioactive compounds, along with associated quantitative data and detailed experimental protocols, are not widely documented in peer-reviewed literature. Its primary role is likely as a specialized chemical intermediate.
However, the parent compound, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) , is a cornerstone in medicinal chemistry for the synthesis of a diverse array of bioactive heterocyclic compounds.[1][2] This document will, therefore, focus on the well-established role of Meldrum's acid and its derivatives (excluding the 5,5-dibromo variant for which specific data is unavailable) in the development of novel therapeutic agents. The principles, protocols, and applications described herein provide a foundational understanding that can inform potential explorations into the utility of its dibrominated analog.
Introduction to Meldrum's Acid in Medicinal Chemistry
Meldrum's acid is a highly versatile cyclic organic compound renowned for its high acidity and reactivity, making it a valuable building block in organic synthesis.[1][3] In medicinal chemistry, it serves as a key precursor for the synthesis of various heterocyclic scaffolds, which are fundamental components of many approved drugs and clinical candidates.[2][4] Its derivatives have been extensively investigated for a range of biological activities, including antimicrobial and antitumor effects.
Applications in the Synthesis of Bioactive Compounds
The primary application of Meldrum's acid in medicinal chemistry is as a starting material for the synthesis of complex molecules with therapeutic potential.
Antimicrobial Agents
Derivatives of Meldrum's acid have been utilized to synthesize compounds with significant antimicrobial properties. For instance, various heterocyclic compounds synthesized from Meldrum's acid have demonstrated activity against a range of bacterial and fungal pathogens.[5]
Antitumor Agents
A significant area of research has been the use of Meldrum's acid derivatives in the development of novel anticancer agents.[5] These derivatives are often incorporated into larger molecules that can interact with various biological targets involved in cancer progression. For example, some synthesized compounds have shown cytotoxicity against several cancer cell lines, including SW480, HCT116, and MCF-7.[5]
Quantitative Data
The following tables summarize the biological activity of various compounds synthesized using Meldrum's acid derivatives as precursors. It is important to note that these data are for derivatives of Meldrum's acid and not specifically for compounds synthesized from this compound.
Table 1: Antimicrobial Activity of Synthetic Compounds Derived from Meldrum's Acid Precursors [5]
| Compound | Target Microbe | Inhibition Zone (mm) at 10 µg/mL | MIC (µg/mL) |
| 4a | C. albicans | 11 | 0.625 - 6.25 |
| E. coli | 16 | 0.625 - 6.25 | |
| 4b | C. albicans | - | 0.625 - 6.25 |
| E. coli | - | 0.625 - 6.25 | |
| E. faecalis | - | 0.625 - 6.25 | |
| S. aureus | Resistant | 0.625 - 6.25 | |
| 4c | S. aureus | - | 0.625 - 6.25 |
Note: '-' indicates data not specified in the source.
Table 2: In Vitro Antitumor Activity of Synthetic Compounds Derived from Meldrum's Acid Precursors (IC₅₀ in µg/mL) [5]
| Compound | SW480 | HCT116 | C32 | MV3 | HMT3522 | MCF-7 |
| 4b | 52.17 - 114.79 | 52.17 - 114.79 | 52.17 - 114.79 | 52.17 - 114.79 | 52.17 - 114.79 | 52.17 - 114.79 |
| 4c | 31.91 - 528.10 | 31.91 - 528.10 | 31.91 - 528.10 | 31.91 - 528.10 | 31.91 - 528.10 | 31.91 - 528.10 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of compounds derived from Meldrum's acid. These protocols are based on methodologies reported in the literature for similar compounds.
General Synthesis of Meldrum's Acid Derivatives
The synthesis of bioactive compounds from Meldrum's acid often involves a multi-step process. A common initial step is the Knoevenagel condensation.
Protocol: Knoevenagel Condensation of Meldrum's Acid with Aldehydes
-
Reaction Setup: In a round-bottom flask, dissolve Meldrum's acid (1.0 equivalent) in a suitable solvent such as ethanol or water.
-
Addition of Aldehyde: Add the desired aldehyde (1.0 equivalent) to the solution.
-
Catalysis (if necessary): While some reactions proceed without a catalyst, others may require a catalytic amount of a base (e.g., piperidine, triethylamine) or a Lewis acid.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. The crude product can be further purified by recrystallization or column chromatography.
Caption: General workflow for synthesizing bioactive heterocycles from Meldrum's acid.
Antimicrobial Activity Assay
The antimicrobial activity of synthesized compounds is typically evaluated using standard methods such as the disk diffusion assay and determination of the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Serial Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Antitumor Activity Assay
The cytotoxic effects of the synthesized compounds on cancer cell lines are commonly assessed using the MTT assay.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
While direct medicinal chemistry applications of this compound are not prominently reported, its parent compound, Meldrum's acid, is a highly valuable and versatile tool for the synthesis of a wide range of bioactive heterocyclic compounds. The protocols and data presented for Meldrum's acid derivatives provide a strong foundation for researchers and drug development professionals. Further investigation into the reactivity and potential applications of the 5,5-dibromo analog could unveil novel synthetic pathways and lead to the discovery of new therapeutic agents.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Online | 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Manufacturer and Suppliers [scimplify.com]
- 3. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 4. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
- 5. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Technical Support Center: Bromination of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) to synthesize 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the bromination of Meldrum's acid?
The bromination of Meldrum's acid is an electrophilic substitution reaction. The methylene protons at the C-5 position of Meldrum's acid are highly acidic (pKa ≈ 4.97) due to the inductive effect of the two carbonyl groups and the cyclic structure, making the C-5 position a nucleophilic center.[1] This allows for the sequential replacement of both acidic protons with bromine atoms to form the desired 5,5-dibromo derivative.
Q2: What are the common brominating agents used for this reaction?
Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). NBS is often preferred as it is a solid and easier to handle than liquid bromine, which is highly corrosive and volatile.[2][3] The choice of brominating agent can influence the reaction conditions and the profile of side products.
Q3: Can 5-bromo-2,2-dimethyl-1,3-dioxane-4,6-dione be isolated as a stable intermediate?
Yes, the monobrominated derivative can be formed and in some cases isolated. The high acidity of the remaining proton on the C-5 carbon of the monobrominated species often leads to rapid subsequent bromination to the dibromo compound under the reaction conditions. However, careful control of stoichiometry and reaction conditions can favor the formation of the monobrominated product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 5,5-dibromo product | 1. Incomplete reaction. 2. Decomposition of the starting material or product. 3. Formation of side products. | 1. Increase reaction time or temperature cautiously, monitoring for decomposition. 2. Ensure the reaction temperature is controlled, as Meldrum's acid and its derivatives can decompose at elevated temperatures.[1] 3. Optimize the stoichiometry of the brominating agent and control the reaction conditions (see below). |
| Presence of 5-bromo-2,2-dimethyl-1,3-dioxane-4,6-dione impurity | Insufficient amount of brominating agent. | Use a slight excess (e.g., 2.1-2.2 equivalents) of the brominating agent to ensure complete conversion to the dibromo product. Monitor the reaction by TLC or NMR to confirm the disappearance of the monobrominated intermediate. |
| Formation of a complex mixture of byproducts | 1. Over-bromination or reaction with solvent. 2. Decomposition of Meldrum's acid followed by reaction of the fragments. 3. Ring-opening of the dioxane-dione ring. | 1. Use a non-reactive solvent (e.g., dichloromethane, chloroform). Avoid solvents that can react with bromine, such as alcohols. 2. Maintain a low reaction temperature (e.g., 0-5 °C) to minimize the decomposition of Meldrum's acid into acetone and other byproducts. 3. Ensure anhydrous conditions, as water can lead to hydrolysis and ring-opening. |
| Discoloration of the reaction mixture (dark brown/black) | 1. Formation of bromine-containing byproducts. 2. Decomposition of organic materials. | 1. This is often normal during bromination reactions. The color should dissipate upon reaction completion or work-up. 2. If excessive charring occurs, it indicates significant decomposition. Lower the reaction temperature and ensure efficient stirring. |
| Difficulty in product isolation and purification | The product may be sensitive to heat and moisture. | Use non-thermal methods for solvent removal (e.g., rotary evaporation at low temperature). Purify by recrystallization from a non-polar solvent system, avoiding prolonged heating. |
Potential Side Reactions and Their Mechanisms
Understanding the potential side reactions is crucial for optimizing the synthesis of this compound.
Incomplete Bromination
The most common side product is the monobrominated intermediate, 5-bromo-2,2-dimethyl-1,3-dioxane-4,6-dione.
Logical Flow for Troubleshooting Incomplete Bromination:
Caption: Troubleshooting workflow for incomplete bromination.
Decomposition of Meldrum's Acid
Meldrum's acid is thermally unstable and can decompose to acetone, carbon dioxide, and a highly reactive ketene intermediate.[1] This decomposition can be accelerated by acidic or basic conditions.
Experimental Workflow to Minimize Decomposition:
Caption: Recommended experimental workflow to minimize decomposition.
Haloform Reaction of Acetone Byproduct
If Meldrum's acid decomposes to acetone, the acetone can further react with bromine, especially in the presence of any base, to form bromoform (CHBr₃) and other brominated ketones via the haloform reaction.[4] While this is more prevalent under basic conditions, it can also occur under acidic conditions.
Signaling Pathway of Bromoform Formation:
Caption: Pathway showing the formation of bromoform from the decomposition of Meldrum's acid.
Ring Opening and Hydrolysis
The 1,3-dioxane-4,6-dione ring is susceptible to hydrolysis, which can lead to the formation of malonic acid derivatives. This is more likely to occur if water is present in the reaction mixture or during work-up, especially at non-neutral pH. The dibrominated product is also susceptible to nucleophilic attack which can lead to ring opening.
Experimental Protocols
Synthesis of this compound
Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq) in a suitable inert solvent such as dichloromethane or chloroform.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Bromination: Slowly add a solution of bromine (2.1 eq) in the same solvent to the stirred solution over a period of 1-2 hours. Maintain the temperature below 10 °C throughout the addition. Alternatively, N-bromosuccinimide (2.1 eq) can be added portion-wise as a solid.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material and the monobrominated intermediate are no longer visible.
-
Work-up: Once the reaction is complete, wash the reaction mixture with a cold, dilute aqueous solution of sodium thiosulfate to remove any unreacted bromine. Subsequently, wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure at a low temperature.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.
Disclaimer: These are generalized procedures and should be adapted and optimized for specific laboratory conditions and scales. Always perform a thorough risk assessment before conducting any chemical reaction.
References
Technical Support Center: Purification of Products from Reactions with 5,5-Dibromomeldrum's Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products derived from 5,5-dibromomeldrum's acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with products from 5,5-dibromomeldrum's acid?
A1: Common impurities include unreacted 5,5-dibromomeldrum's acid, mono-brominated byproducts, and decomposition products. The high reactivity of the gem-dibromo functional group can also lead to side reactions, generating a variety of impurities depending on the specific reaction conditions.
Q2: My product appears to be degrading during purification. What are the likely causes and how can I prevent this?
A2: Products derived from 5,5-dibromomeldrum's acid, particularly those containing the Meldrum's acid backbone, can be thermally sensitive. Decomposition can be triggered by prolonged exposure to high temperatures during solvent removal or chromatography. Additionally, some products may be sensitive to acidic or basic conditions. It is advisable to perform purifications at low temperatures and under neutral pH conditions whenever possible.
Q3: What are the recommended general work-up procedures for reactions involving 5,5-dibromomeldrum's acid?
A3: A typical aqueous work-up involves quenching the reaction mixture, often with a mild reducing agent like sodium bisulfite to remove any unreacted bromine-containing species. The organic layer is then washed with water and brine, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure at a low temperature.[1]
Q4: Can I use recrystallization to purify my product?
A4: Recrystallization can be an effective method for purifying solid products.[1] The choice of solvent is critical and should be determined on a small scale. Common solvent systems for Meldrum's acid derivatives include ether-hexane and dichloromethane-hexane.[1]
Q5: What are the best practices for purifying my product using column chromatography?
A5: Flash column chromatography is a common and effective technique. Key considerations include:
-
Stationary Phase: Silica gel is most commonly used.
-
Eluent System: The polarity of the eluent should be optimized using Thin Layer Chromatography (TLC) to achieve good separation. A gradient elution from a non-polar to a more polar solvent system is often effective.
-
Temperature: For thermally sensitive compounds, it is recommended to run the column in a cold room or with a cooling jacket.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Low or No Recovery of Product After Purification | Product decomposition on silica gel. | Test for stability on a small amount of silica gel before performing column chromatography. If decomposition is observed, consider using a different purification method like recrystallization or using a less acidic stationary phase like alumina. |
| Product is highly volatile. | Use caution during solvent removal. Employ a rotary evaporator with a cold trap and avoid high vacuum or excessive heat. | |
| Incorrect eluent polarity in column chromatography. | Optimize the eluent system using TLC to ensure the product elutes with an appropriate Rf value (typically 0.2-0.4). | |
| Co-elution of Product with Impurities during Column Chromatography | Inappropriate solvent system. | Perform a more thorough optimization of the eluent system. Consider using a ternary solvent mixture or a different solvent system altogether. |
| Overloading of the column. | Use an appropriate amount of crude product relative to the amount of silica gel (typically a 1:50 to 1:100 ratio). | |
| Product Appears as an Oil Instead of a Solid | Presence of residual solvent. | Ensure complete removal of solvent under high vacuum, but at a low temperature to prevent decomposition. |
| The product is inherently an oil at room temperature. | Confirm the expected physical state of your product based on its structure or literature precedent. | |
| Presence of impurities that are oils. | Re-purify the product, ensuring good separation from oily byproducts. | |
| Tailing of Spots on TLC Plate | Compound is acidic or basic. | Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). |
| Sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
Data Presentation
Table 1: Representative Purification Data for a Hypothetical Reaction Product
| Purification Step | Scale (mg) | Purity (by ¹H NMR) | Yield (%) | Notes |
| Crude Product | 500 | ~70% | - | Major impurities include unreacted starting material and a mono-brominated byproduct. |
| After Aqueous Work-up | 450 | ~75% | 90 | Removal of water-soluble impurities. |
| After Flash Chromatography | 320 | >95% | 71 | Eluent: 10-30% Ethyl Acetate in Hexane. |
| After Recrystallization | 250 | >99% | 78 (from chromatographed material) | Solvent system: Dichloromethane/Hexane. |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual results will vary depending on the specific reaction and product.
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bisulfite with vigorous stirring until the color of any residual bromine dissipates.
-
Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer and wash it sequentially with water (2 x volume of organic layer) and saturated aqueous sodium chloride (brine) (1 x volume of organic layer).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure at a temperature below 30 °C.
Protocol 2: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).
-
Column Packing: Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
Protocol 3: Recrystallization
-
Dissolve the crude or partially purified solid product in a minimal amount of a suitable hot solvent (e.g., dichloromethane).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Slowly add a less polar anti-solvent (e.g., hexane) to the hot solution until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold anti-solvent.
-
Dry the purified crystals under vacuum.
Mandatory Visualizations
Caption: A typical experimental workflow for the purification of products from reactions with 5,5-dibromomeldrum's acid.
Caption: A decision-making workflow for troubleshooting common purification issues.
References
Technical Support Center: Optimizing Bromination Reactions with 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Disclaimer: While 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as 5,5-Dibromomeldrum's Acid, is recognized as a brominating agent, detailed and specific application protocols are not extensively documented in publicly available literature.[1] This guide provides general principles, a foundational experimental protocol, and troubleshooting advice based on established knowledge of bromination reactions and the chemical properties of related compounds. Researchers should consider this a starting point for developing their specific reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a solid, crystalline compound that serves as a source of electrophilic bromine.[1] Its primary application is as a reagent for the bromination of various organic substrates, such as ketones, and electron-rich aromatic and heteroaromatic compounds. It offers an alternative to liquid bromine, which is more hazardous and difficult to handle.
Q2: What are the synonyms and key identifiers for this reagent?
-
IUPAC Name: this compound
-
Common Name: 5,5-Dibromomeldrum's Acid[1]
-
Synonyms: 5,5-Dibromo-2,2-dimethyl-4,6-dioxy-1,3-dioxane, Dibromomalonic Acid Cyclic Isopropylidine Ester, cycl-Isopropylidene Dibromomalonate
-
CAS Number: 66131-14-4[1]
-
Molecular Formula: C₆H₆Br₂O₄[1]
-
Molecular Weight: 301.92 g/mol [1]
Q3: What are the main safety precautions when handling this compound?
While specific hazard data is limited, it should be handled with the standard precautions for brominating agents. It is known to be light and heat sensitive.[2]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle the reagent in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dark, and dry place, away from incompatible materials.
Q4: What are the advantages of using a solid brominating agent like this?
Solid brominating agents are generally easier and safer to handle, weigh, and dispense compared to liquid bromine. They can also offer improved regioselectivity in some cases.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Reagent | The reagent may have degraded due to improper storage (exposure to light, heat, or moisture).[2] Use a freshly opened container or test the reagent on a known, reliable substrate. |
| Insufficient Reaction Temperature | The activation energy for the reaction may not be met. Gradually and carefully increase the reaction temperature while monitoring the reaction progress by TLC or GC-MS. |
| Inappropriate Solvent | The chosen solvent may not be suitable for the reaction. Screen a variety of aprotic solvents of differing polarity (e.g., dichloromethane, acetonitrile, 1,4-dioxane, THF). For electron-rich aromatics, polar aprotic solvents are often effective. |
| Poor Substrate Reactivity | The substrate may be deactivated or sterically hindered. Consider using a catalyst (e.g., a mild Lewis acid) or increasing the reaction temperature. Note that this may also increase side product formation. |
| Reaction Not Reaching Completion | Increase the reaction time and monitor by TLC or other appropriate analytical methods until the starting material is consumed. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Suggested Solution |
| Over-bromination | Multiple bromine atoms are being added to the substrate. Use a stoichiometric amount of the brominating agent (or even slightly less) and add it portion-wise to the reaction mixture. Monitor the reaction closely and stop it once the desired product is formed. |
| Lack of Regioselectivity (e.g., ortho- vs. para-substitution) | The reaction conditions may favor the formation of multiple isomers. Try running the reaction at a lower temperature. The choice of solvent can also significantly influence regioselectivity; experiment with different solvents. |
| Side Reactions | The substrate may have other reactive functional groups. Protect sensitive functional groups before carrying out the bromination. For substrates prone to oxidation, ensure the reaction is run under an inert atmosphere. |
Issue 3: Difficult Product Isolation
| Potential Cause | Suggested Solution |
| Byproduct Contamination | The byproduct of the bromination is 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), which is acidic. A basic workup (e.g., washing with a saturated aqueous solution of sodium bicarbonate) can help remove this byproduct. |
| Product Instability | Some brominated compounds can be unstable. Minimize exposure to heat and light during workup and purification. Consider purification by column chromatography at a lower temperature if possible. |
Experimental Protocols
General Protocol for α-Bromination of a Ketone
This is a generalized procedure and will require optimization for specific substrates.
Materials:
-
Ketone substrate
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane, THF, or 1,4-Dioxane)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone substrate (1.0 eq.) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0-1.1 eq.) in the same anhydrous solvent.
-
Add the brominating agent solution dropwise to the stirred ketone solution over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Data Presentation
Due to the limited availability of specific yield data in the literature for this reagent, researchers are encouraged to systematically optimize their reactions and record the results. The following table provides a template for this purpose.
| Entry | Substrate | Equivalents of Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | |||||||
| 2 | |||||||
| 3 | |||||||
| 4 |
Visualizations
References
stability of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione under acidic conditions
This guide provides technical support for researchers, scientists, and drug development professionals using 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, with a specific focus on its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound, a derivative of Meldrum's acid, is a crystalline solid that should be stored in a cool, dry, and inert atmosphere to prevent degradation.[1] Like its parent compound, it is susceptible to decomposition at elevated temperatures.[2] While generally stable under anhydrous conditions, its stability can be compromised in the presence of nucleophiles, bases, and particularly acids in aqueous media.
Q2: Is this compound stable in acidic conditions?
The stability of this compound in acidic conditions is limited and highly dependent on the specific conditions (acid strength, temperature, solvent, and reaction time). The 1,3-dioxane-4,6-dione ring is susceptible to acid-catalyzed hydrolysis. While some synthetic procedures involving Meldrum's acid derivatives utilize acidic conditions for short durations or during workups, prolonged exposure to strong acids, especially in the presence of water, can lead to decomposition.[3]
Q3: What are the potential decomposition products of this compound under acidic conditions?
Under acidic aqueous conditions, the primary degradation pathway is likely the hydrolysis of the cyclic acetal. This would lead to the formation of acetone and dibromomalonic acid. Dibromomalonic acid is itself unstable and may further decarboxylate, especially upon heating, to yield dibromomethane and carbon dioxide.
Q4: Can I use this compound in reactions that generate acidic byproducts?
Caution is advised. If your reaction generates acidic byproducts, it is crucial to consider their strength and concentration. The use of a non-nucleophilic base or a buffer system to neutralize the acid as it is formed can help maintain the integrity of the this compound ring. Monitoring the reaction progress closely for the appearance of byproducts is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no yield of the desired product | Decomposition of the starting material due to acidic conditions. | - Minimize reaction time under acidic conditions.- Use the mildest possible acid catalyst.- Perform the reaction at the lowest effective temperature.- Consider using a non-aqueous solvent to suppress hydrolysis.- Add a scavenger for acidic byproducts. |
| Formation of unexpected byproducts | Acid-catalyzed hydrolysis of the dioxane ring. | - Analyze the byproducts by techniques such as NMR or Mass Spectrometry to confirm the degradation pathway.- Refer to the potential decomposition products mentioned in the FAQs.- Optimize reaction conditions to minimize decomposition (see above). |
| Inconsistent reaction outcomes | Variable levels of acid present in the starting materials or solvents. | - Use freshly distilled and anhydrous solvents.- Ensure all reagents are free from acidic impurities.- Standardize the reaction setup and conditions meticulously for each run. |
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the literature detailing the decomposition kinetics (e.g., half-life) of this compound under various acidic conditions. Researchers are advised to perform preliminary stability studies under their specific experimental conditions to assess the compound's viability.
Experimental Protocols
Protocol: Monitoring Stability in Acidic Media
This protocol provides a general framework for assessing the stability of this compound under specific acidic conditions.
Materials:
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Desired acid (e.g., HCl in dioxane, acetic acid)
-
Internal standard (e.g., durene, mesitylene)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
HPLC or GC-MS for quantitative analysis
Procedure:
-
Prepare a stock solution of this compound and an internal standard in the chosen anhydrous solvent at a known concentration.
-
In a reaction vessel, add a measured volume of the stock solution.
-
Add the desired amount of the acid to be tested.
-
Maintain the reaction at the desired temperature.
-
At regular time intervals, withdraw an aliquot from the reaction mixture.
-
Quench the aliquot immediately with a weak base (e.g., a dilute solution of sodium bicarbonate) to neutralize the acid and prevent further degradation.
-
Extract the organic components.
-
Analyze the sample using a suitable technique (¹H NMR, HPLC, or GC-MS) to determine the concentration of the remaining this compound relative to the internal standard.
-
Plot the concentration of the starting material versus time to determine its stability under the tested conditions.
Visualizations
Caption: Hypothetical degradation pathway of this compound under acidic conditions.
Caption: Workflow for monitoring the stability of the compound in acidic media.
References
stability of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione under basic conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in experimental settings, with a particular focus on its stability under basic conditions.
Troubleshooting Guides
Issue 1: Low or No Yield of Desired Product in Reactions Under Basic Conditions
Symptoms:
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows the absence of the expected product.
-
Formation of multiple, unidentified byproducts.
-
Complete consumption of starting materials without the formation of the desired compound.
Possible Cause:
This compound is highly unstable in the presence of bases. It is known to undergo a rapid decomposition reaction, particularly with hydroxide and other strong bases. This decomposition proceeds via a haloform-type reaction, leading to the complete breakdown of the Meldrum's acid ring system.
Solutions:
-
Avoid Strong Bases: Whenever possible, use non-nucleophilic, sterically hindered bases or very weak bases if basic conditions are unavoidable. Strong bases like sodium hydroxide or potassium hydroxide will lead to rapid decomposition.
-
Control Stoichiometry: Use the minimum required amount of base. An excess of base will accelerate the decomposition of the starting material.
-
Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize the rate of decomposition.
-
Slow Addition: Add the base slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Alternative Reagents: If the desired transformation requires basic conditions, consider alternative brominating agents that are more stable.
Issue 2: Formation of Carbon Tetrabromide as a Major Byproduct
Symptoms:
-
Identification of carbon tetrabromide (CBr₄) in the reaction mixture by Gas Chromatography-Mass Spectrometry (GC-MS) or other analytical techniques.
-
A significant loss of the dibromo-Meldrum's acid reagent.
Possible Cause:
The presence of a base, even in catalytic amounts, can trigger the haloform reaction pathway, leading to the formation of carbon tetrabromide and the collapse of the dioxane-dione ring.
Solutions:
-
Strict pH Control: Maintain the reaction medium under neutral or acidic conditions if the reaction chemistry allows.
-
Aprotic Solvents: Use anhydrous aprotic solvents to prevent the formation of hydroxide ions from any residual water that could initiate decomposition.
-
Careful Work-up: During the reaction work-up, avoid basic aqueous solutions for quenching. Use neutral or slightly acidic quenches (e.g., saturated ammonium chloride solution).
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound?
A1: The primary stability concern is its rapid decomposition under basic conditions. The presence of bases, particularly strong nucleophilic bases, initiates a haloform-type reaction that leads to the formation of carbon tetrabromide and the destruction of the Meldrum's acid framework.
Q2: What is the mechanism of decomposition of this compound in the presence of a base?
A2: The proposed mechanism involves the nucleophilic attack of a base (e.g., hydroxide) on one of the carbonyl carbons of the dioxane-dione ring. This is followed by ring-opening and subsequent intramolecular rearrangement and cleavage, ultimately leading to the formation of carbon tetrabromide, acetone, and carbon dioxide.
Q3: Are there any quantitative data on the stability of this compound at different pH values?
A3: Currently, there is a lack of specific quantitative data in the public domain, such as half-life or decomposition rates of this compound at various pH levels. However, qualitative reports strongly indicate extreme instability in basic media.
Q4: Can I use this compound as a brominating agent?
A4: Yes, it can be used as a brominating agent, typically under neutral or acidic conditions where it is more stable. It serves as an electrophilic source of bromine.
Q5: What are the recommended storage conditions for this reagent?
A5: To ensure its stability, this compound should be stored in a cool, dry place, away from bases and moisture.
Data Presentation
Table 1: Influence of Reaction Conditions on the Stability of this compound
| Condition | Observation | Implication for Experimental Design |
| Presence of Strong Base (e.g., NaOH, KOH) | Rapid decomposition | Avoid strong bases; use weak or sterically hindered bases if necessary. |
| Presence of Weak Base (e.g., Pyridine, Et₃N) | Slower decomposition, but still significant | Use with caution, at low temperatures, and with careful monitoring. |
| Neutral or Acidic pH | Relatively stable | Preferred conditions for reactions where possible. |
| Elevated Temperature | Increased rate of decomposition | Conduct reactions at low temperatures. |
| Protic Solvents (in the presence of base) | Can facilitate decomposition | Use anhydrous aprotic solvents. |
Experimental Protocols
Protocol 1: General Procedure for Bromination Using this compound under Neutral Conditions
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substrate in an appropriate anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Reagent Addition: Add this compound (typically 1.0-1.2 equivalents) to the solution at room temperature or below, depending on the reactivity of the substrate.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a neutral or slightly acidic aqueous solution (e.g., water or saturated NH₄Cl solution).
-
Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.
Protocol 2: Handling and Quenching of Reactions Involving this compound
-
Handling: Due to its reactivity, handle the solid reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Quenching: To neutralize any unreacted reagent at the end of a reaction, slowly add a solution of sodium thiosulfate or sodium bisulfite. Avoid quenching with basic solutions.
Visualizations
Caption: Proposed decomposition pathway under basic conditions.
Caption: General experimental workflow for using the reagent.
avoiding over-bromination with 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Disclaimer: Detailed experimental protocols and troubleshooting guides specifically for the use of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione as a brominating agent are not extensively documented in the reviewed scientific literature. The following guidance is based on established principles of electrophilic bromination and experience with structurally similar reagents, such as N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). All protocols should be considered as starting points and will likely require optimization.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in significant amounts of di- and poly-brominated products. How can I improve the selectivity for monobromination?
A1: Over-bromination is a common challenge, particularly with highly activated aromatic substrates. To enhance selectivity for the desired monobrominated product, several key experimental parameters can be adjusted. Careful control of the stoichiometry of the brominating agent is crucial. Lowering the reaction temperature can significantly reduce the rate of subsequent brominations. The choice of solvent can also influence reactivity and selectivity. For highly reactive substrates, protecting activating groups to moderate their effect can be an effective strategy.[1][2]
Q2: What is the best way to control the stoichiometry when using this compound?
A2: Since each molecule of this compound contains two bromine atoms, it is essential to use a sub-stoichiometric amount relative to your substrate for monobromination. A starting point is to use 0.5 equivalents of the dibromo compound per equivalent of your substrate. For highly sensitive substrates, even lower equivalents may be necessary. Slow, portion-wise addition of the solid reagent or the slow addition of a solution of the reagent can help maintain a low concentration of the brominating agent in the reaction mixture, further minimizing over-reaction.[3]
Q3: How does temperature affect the selectivity of the bromination?
A3: Lowering the reaction temperature is a powerful tool for improving selectivity.[4] Many bromination reactions are exothermic, and higher temperatures can lead to uncontrolled reactions and the formation of multiple byproducts.[4] For electrophilic aromatic brominations, running the reaction at 0 °C, or even as low as -78 °C for very reactive substrates, can significantly favor the formation of the monobrominated product by slowing down the rate of the second bromination.[4]
Q4: Are there recommended solvents for achieving selective monobromination?
A4: The choice of solvent can impact the reactivity of the brominating agent and the selectivity of the reaction.[5] Less polar solvents may be preferred to moderate the reactivity. However, the solubility of the substrate and reagent must also be considered. It is advisable to screen a range of solvents, such as dichloromethane, chloroform, or acetonitrile, to find the optimal conditions for your specific substrate.[5]
Q5: How can I effectively monitor the progress of my bromination reaction to avoid over-bromination?
A5: Close monitoring of the reaction is critical. Thin-layer chromatography (TLC) is a rapid and effective method for tracking the consumption of the starting material and the formation of the product.[6][7] By comparing the reaction mixture to spots of the starting material and, if available, the desired product, you can determine the optimal time to quench the reaction. Gas chromatography (GC) can also be used for more quantitative monitoring.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction yields predominantly di- or poly-brominated products. | 1. Excess of brominating agent. 2. Reaction temperature is too high. 3. Substrate is highly activated. | 1. Reduce the stoichiometry of this compound to 0.5 equivalents or less. 2. Lower the reaction temperature (e.g., to 0 °C or -78 °C).[4] 3. Consider protecting the activating group to moderate its reactivity.[1] |
| Low or no conversion of starting material. | 1. Reaction temperature is too low. 2. Insufficient amount of brominating agent. 3. Deactivated substrate. | 1. Gradually increase the reaction temperature in small increments. 2. Incrementally add small portions of the brominating agent while monitoring the reaction by TLC. 3. For deactivated substrates, a catalyst (e.g., a mild Lewis acid) may be required, or a more forcing solvent. |
| Formation of unexpected byproducts. | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting material or reagent. 3. Solvent participation in the reaction. | 1. Lower the reaction temperature and ensure efficient stirring.[4] 2. Ensure the purity of all reagents and solvents. 3. Screen alternative solvents. |
| Reaction is too vigorous or difficult to control. | 1. Rapid addition of the brominating agent. 2. Reaction is highly exothermic. | 1. Add the brominating agent in small portions over a longer period or as a dilute solution.[3] 2. Use an ice bath or other cooling method to maintain a constant, low temperature. |
Data Presentation
Table 1: Conceptual Effect of Reaction Parameters on Bromination Selectivity
This table is a conceptual guide and not based on experimental data for this compound. It illustrates the expected trends based on general principles of electrophilic bromination.
| Parameter | Condition A | Expected Outcome A (Mono:Di Ratio) | Condition B | Expected Outcome B (Mono:Di Ratio) |
| Stoichiometry (Reagent:Substrate) | 1.0 : 1.0 | Low (e.g., 1:2) | 0.5 : 1.0 | High (e.g., 5:1) |
| Temperature | Room Temperature (25 °C) | Moderate (e.g., 2:1) | Low Temperature (0 °C) | High (e.g., 8:1) |
| Rate of Addition | All at once | Moderate (e.g., 3:1) | Slow, portion-wise | High (e.g., 9:1) |
| Solvent Polarity | High (e.g., Acetonitrile) | Moderate (e.g., 4:1) | Low (e.g., Dichloromethane) | Higher (e.g., 7:1) |
Experimental Protocols
General Protocol for Selective Monobromination of an Activated Aromatic Compound
Disclaimer: This is a generalized protocol and must be optimized for each specific substrate.
Materials:
-
Activated aromatic substrate (1.0 mmol)
-
This compound (0.5 mmol, 0.5 eq.)
-
Anhydrous solvent (e.g., Dichloromethane, 10 mL)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Cooling bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
Dissolve the activated aromatic substrate (1.0 mmol) in the anhydrous solvent (10 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C) using a cooling bath.
-
While stirring, add the this compound (0.5 mmol) in small portions over a period of 30 minutes.
-
Monitor the reaction progress by TLC every 15-30 minutes.
-
Once the starting material is consumed and the desired product is formed (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for avoiding over-bromination.
Caption: General mechanism of electrophilic aromatic bromination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione.
Troubleshooting Guide
Issue 1: Low or No Product Formation
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Explanation |
| Degraded Reagent | 1. Check the appearance of the this compound. It should be a white to off-white solid. Discoloration may indicate decomposition. 2. Confirm the purity of the starting material via NMR or melting point. | The reagent can be sensitive to moisture and light over time, leading to hydrolysis and reduced reactivity. |
| Suboptimal Reaction Temperature | 1. If the reaction is sluggish, consider a modest increase in temperature. 2. For highly reactive substrates, cooling the reaction mixture may be necessary to prevent side reactions. | Temperature control is crucial. Some reactions require heating to overcome the activation energy, while others may need cooling to control selectivity. |
| Inappropriate Solvent | 1. Ensure the solvent is anhydrous, as the reagent is moisture-sensitive. 2. The solvent should fully dissolve the substrate. Common solvents include dichloromethane (DCM), chloroform, or acetonitrile. | Protic solvents can react with the brominating agent, and poor solubility of the starting materials will hinder the reaction. |
| Insufficient Reaction Time | 1. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, GC-MS). 2. Extend the reaction time if starting material is still present. | Some reactions, particularly with less reactive substrates, may require longer periods to reach completion. |
Issue 2: Formation of Multiple Products or Impurities
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Explanation |
| Over-bromination | 1. Use a stoichiometric amount of the brominating agent. 2. Add the this compound portion-wise to the reaction mixture. | The reagent is a potent source of two bromine atoms. Slow addition can help control the reaction and prevent the formation of di-brominated or other over-brominated products. |
| Side Reactions with Solvent | 1. Choose an inert solvent that does not react with the brominating agent. 2. Avoid solvents with nucleophilic character if not intended as part of the reaction. | Solvents like ethers can be cleaved under acidic conditions generated in situ, and others may be susceptible to bromination. |
| Hydrolysis of Reagent or Product | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Use anhydrous solvents. | The dioxane-4,6-dione ring is susceptible to hydrolysis, which can be exacerbated by any generated HBr. |
| Ring Bromination of Aromatic Substrates | 1. For substrates with activated aromatic rings, consider performing the reaction at a lower temperature. 2. Use a less reactive brominating agent if selective alpha-bromination is not achievable. | Electron-rich aromatic rings can undergo electrophilic aromatic substitution as a side reaction. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
It should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture and light. Storing under an inert atmosphere is also recommended.
Q2: What is the primary use of this compound?
It is primarily used as a selective brominating agent for aldehydes and α,β-unsaturated ketones.[1] It serves as a solid, easy-to-handle alternative to liquid bromine.
Q3: How do I quench a reaction involving this compound?
A common method to quench excess brominating agent is to add a reducing agent. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is typically effective. The reaction mixture is stirred until the characteristic color of bromine (if present) disappears.
Q4: What are the expected byproducts in my reaction?
The primary byproduct from the reagent itself is 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid). Depending on your substrate and reaction conditions, other byproducts could include over-brominated products or products from side reactions such as hydrolysis.
Q5: What is a general work-up procedure for a reaction using this reagent?
A general procedure after quenching the reaction is as follows:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water or brine to remove water-soluble byproducts.
-
If acidic byproducts (like HBr) are a concern, a wash with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) solution may be necessary. However, be cautious as this can promote hydrolysis of the product.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Q6: What purification methods are typically used for the products?
The crude product can often be purified by:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be effective.
-
Silica Gel Chromatography: This is a common method for purifying a wide range of organic compounds. The choice of eluent will depend on the polarity of the product. A gradient of ethyl acetate in hexanes is a common starting point.
Experimental Protocols
General Protocol for Alpha-Bromination of a Ketone
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the ketone substrate (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane).
-
Reagent Addition: At the desired reaction temperature (often 0 °C to room temperature), add this compound (1.0-1.2 equivalents) portion-wise over a period of time.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0 °C and quench with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Visualizations
References
effect of temperature on 5,5-dibromomeldrum's acid reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the reactivity of 5,5-dibromomeldrum's acid. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the thermal stability of 5,5-dibromomeldrum's acid?
Q2: How does temperature affect the reactivity of 5,5-dibromomeldrum's acid?
Temperature is a critical parameter in reactions involving 5,5-dibromomeldrum's acid. Its reactivity can be broadly categorized into two temperature-dependent pathways:
-
Low to Moderate Temperatures (e.g., 0°C to room temperature): At these temperatures, 5,5-dibromomeldrum's acid can act as an electrophilic brominating agent, similar to other N-bromo compounds like N-bromosuccinimide (NBS). The reactivity will be influenced by the substrate, solvent, and reaction time.
-
Elevated Temperatures (generally >200°C for Meldrum's acid derivatives): At high temperatures, Meldrum's acid and its derivatives typically undergo thermal decomposition (pyrolysis) to generate highly reactive ketene intermediates.[1][2] This process involves the elimination of acetone and carbon dioxide. The exact temperature for the pyrolysis of the 5,5-dibromo derivative is not well-documented but is expected to be influenced by the bromine substituents. There is ongoing research into lowering the temperature required for ketene formation from Meldrum's acid derivatives through molecular engineering.[3]
Q3: Can 5,5-dibromomeldrum's acid be used as a brominating agent?
Yes, based on its structure, 5,5-dibromomeldrum's acid has the potential to act as a source of electrophilic bromine. The reactivity and selectivity will be dependent on the reaction conditions, particularly temperature. To favor bromination over decomposition, reactions should be conducted at lower temperatures.
Q4: What are the expected byproducts when using 5,5-dibromomeldrum's acid at high temperatures?
During thermal decomposition to form a ketene, the expected byproducts are acetone and carbon dioxide.[4] At very high temperatures or in the presence of certain reagents, other side reactions and further decomposition may occur.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No reaction or low yield at low temperatures. | 1. Insufficient activation energy for the desired reaction (e.g., bromination).2. Low solubility of 5,5-dibromomeldrum's acid in the chosen solvent at low temperatures.3. Inactive substrate. | 1. Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by TLC or other analytical methods.2. Consider using a co-solvent to improve solubility.3. Use a more appropriate solvent for the reaction.4. Confirm the purity and integrity of the starting materials. |
| Formation of multiple unexpected products. | 1. The reaction temperature may be too high, leading to decomposition and side reactions.2. The reaction may be sensitive to air or moisture.3. The substrate may be undergoing undesired reactions. | 1. Lower the reaction temperature.2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Use anhydrous solvents.4. Consider a different synthetic route or protecting groups for sensitive substrates. |
| Evidence of decomposition (e.g., color change, gas evolution) without desired product formation. | The temperature threshold for the thermal decomposition of 5,5-dibromomeldrum's acid has been exceeded for the specific reaction conditions. | 1. Immediately lower the reaction temperature or quench the reaction.2. Redesign the experiment to run at a lower temperature, possibly with a longer reaction time or the use of a catalyst.3. If ketene formation is desired, ensure the reaction is designed to trap the ketene in situ with a suitable nucleophile. |
| Inconsistent reaction outcomes. | 1. Inconsistent temperature control.2. Degradation of 5,5-dibromomeldrum's acid during storage.3. Variable purity of the reagent. | 1. Use a reliable temperature control system (e.g., oil bath with a thermostat, cryostat).2. Ensure the reagent is stored properly (frozen, under inert gas, protected from light).3. Check the purity of the 5,5-dibromomeldrum's acid before use. |
Data Presentation
Table 1: Physical and Chemical Properties of 5,5-Dibromomeldrum's Acid
| Property | Value | Reference(s) |
| CAS Number | 66131-14-4 | [5] |
| Molecular Formula | C₆H₆Br₂O₄ | [5] |
| Molecular Weight | 301.92 g/mol | [5] |
| Appearance | White to almost white powder/crystal | [5] |
| Melting Point | 72.0 to 78.0 °C | |
| Storage Temperature | Frozen (<0°C) | |
| Sensitivity | Heat, light, and air sensitive | [6] |
Experimental Protocols
General Protocol for Investigating the Effect of Temperature on a Reaction with 5,5-Dibromomeldrum's Acid
This is a generalized protocol and must be adapted for specific substrates and desired outcomes. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Objective: To determine the optimal temperature for the reaction of a substrate with 5,5-dibromomeldrum's acid, balancing reaction rate against thermal decomposition.
Materials:
-
5,5-Dibromomeldrum's acid
-
Substrate of interest
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or toluene, depending on the reaction)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Temperature-controlled bath (e.g., ice-water bath, oil bath)
-
Thermometer or temperature probe
-
Quenching solution (e.g., saturated sodium thiosulfate for bromination reactions)
-
Analytical tools for monitoring the reaction (e.g., TLC plates, GC-MS, LC-MS)
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere. Place the reaction vessel in the temperature-controlled bath.
-
Initial Conditions: Dissolve the substrate in the anhydrous solvent in the reaction vessel. Cool the solution to the starting temperature (e.g., 0°C).
-
Reagent Addition: In a separate flask, dissolve 5,5-dibromomeldrum's acid in the anhydrous solvent. Add this solution to the reaction mixture dropwise.
-
Reaction Monitoring at Different Temperatures:
-
Low Temperature (e.g., 0°C): Stir the reaction at this temperature and monitor its progress by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them.
-
Room Temperature (e.g., 20-25°C): If the reaction is slow at 0°C, allow the mixture to warm to room temperature and continue monitoring.
-
Elevated Temperatures (e.g., 40°C, 60°C, etc.): If the reaction requires heating, increase the temperature of the bath in controlled increments. At each new temperature, monitor for both product formation and the appearance of decomposition products.
-
-
Work-up: Once the reaction has reached the desired conversion or if significant decomposition is observed, quench the reaction by adding the appropriate quenching solution.
-
Analysis: Extract the product and analyze the crude mixture to determine the yield of the desired product and the extent of side-product formation at each temperature.
Visualizations
Caption: Temperature-dependent reaction pathways of 5,5-dibromomeldrum's acid.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Low-temperature ketene formation in materials chemistry through molecular engineering - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 5. 5,5-Dibromomeldrum's Acid | 66131-14-4 | TCI AMERICA [tcichemicals.com]
- 6. labproinc.com [labproinc.com]
Technical Support Center: Catalyst Selection for Reactions with 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
The primary reactive site of this compound is the carbon at the 5-position (C5), which is bonded to two bromine atoms. This makes it a gem-dibromo compound. The presence of the two electron-withdrawing carbonyl groups enhances the electrophilicity of the C5 carbon, making it susceptible to nucleophilic attack. Additionally, the bromine atoms can act as leaving groups, facilitating various transformations.
Q2: What types of reactions can be performed with this compound?
While direct catalytic reactions starting from isolated this compound are not extensively documented in readily available literature, its in-situ generation and subsequent reactions suggest its utility in cyclopropanation reactions. It is believed to act as a precursor for the formation of a carbene or a related reactive intermediate that can then react with an alkene to form a cyclopropane ring.
Q3: Are there any known catalysts for reactions involving this compound?
Direct catalytic applications with the isolated 5,5-dibromo compound are not well-established. However, in the context of one-pot cyclopropanation reactions where it is a likely intermediate, the reactions are often base-mediated rather than dependent on a specific metallic catalyst. For instance, triethylamine (Et₃N) has been used to promote the formation of cyclopropanes in a one-pot reaction involving Meldrum's acid, an aldehyde, and cyanogen bromide, which is thought to proceed via a 5-bromo intermediate.[1][2]
Q4: Can this compound be used in transition metal-catalyzed cross-coupling reactions?
Gem-dihalides are known to participate in various transition metal-catalyzed cross-coupling reactions.[3][4][5] Although specific examples utilizing this compound are not prominently reported, its structure suggests potential for such transformations. Researchers could explore catalysts based on palladium, copper, or other transition metals for reactions like Suzuki, Heck, or Sonogashira couplings, where one or both bromine atoms could be substituted.
Troubleshooting Guides
Problem 1: Low or no yield in cyclopropanation reactions.
Possible Causes:
-
Inefficient in-situ generation of the reactive intermediate: If you are attempting a one-pot synthesis, the formation of the active cyclopropanating agent from this compound (or its precursor) may be inefficient.
-
Decomposition of the reactant or intermediate: this compound and its subsequent reactive intermediates may be unstable under the reaction conditions.
-
Unsuitable base: The choice and stoichiometry of the base are critical. An inappropriate base may not be strong enough to initiate the reaction or may lead to side reactions.
-
Steric hindrance: The alkene substrate may be too sterically hindered to react efficiently with the bulky cyclopropanating agent derived from the dibromo compound.
-
Low reactivity of the alkene: Electron-deficient alkenes may be less reactive towards the presumed electrophilic carbene intermediate.
Troubleshooting Steps:
-
Optimize the base: Screen different organic and inorganic bases (e.g., triethylamine, DBU, potassium carbonate). The pKa of the base should be carefully considered.
-
Adjust reaction temperature: Lowering the temperature may help to stabilize reactive intermediates. Conversely, for some reactions, elevated temperatures might be necessary to overcome activation barriers.
-
Vary the solvent: The polarity of the solvent can significantly impact the reaction. Test a range of aprotic solvents like dichloromethane, THF, or toluene.
-
Modify the substrate: If possible, use a less sterically hindered or more electron-rich alkene to test the viability of the reaction.
-
Consider a different synthetic route: If direct cyclopropanation from the dibromo compound is unsuccessful, explore alternative methods for generating the desired cyclopropane.
Problem 2: Formation of multiple products or byproducts.
Possible Causes:
-
Side reactions of the dibromo compound: this compound can potentially undergo other reactions, such as hydrolysis or reaction with the solvent, especially in the presence of a base.
-
Oligomerization of the alkene: Under certain conditions, particularly with Lewis or Brønsted acids, the alkene substrate may polymerize.
-
Formation of elimination products: Instead of cyclopropanation, the reaction may favor the formation of elimination products.
-
Reaction with the catalyst: The catalyst, if used, might be involved in undesired side reactions.
Troubleshooting Steps:
-
Control stoichiometry: Carefully control the stoichiometry of all reactants, especially the base.
-
Purify starting materials: Ensure that the this compound, alkene, and solvent are pure and dry.
-
Monitor the reaction closely: Use techniques like TLC or GC-MS to monitor the reaction progress and identify the formation of byproducts at an early stage.
-
Change the catalyst system: If using a transition metal catalyst, screen different ligands or metals to improve selectivity. For base-mediated reactions, consider using a non-nucleophilic base.
-
Modify the work-up procedure: Some byproducts may be formed during the work-up. Ensure that the work-up conditions are mild and appropriate for the product.
Data Presentation
Currently, there is a lack of specific quantitative data in the literature for catalyst performance in reactions starting directly with isolated this compound. The table below is based on a one-pot reaction where this compound is a proposed intermediate.
Table 1: One-Pot Synthesis of Full-Substituted Cyclopropanes [1]
| Aldehyde (Reactant) | Base | Solvent | Reaction Time (h) | Yield (%) |
| 4-Nitrobenzaldehyde | Triethylamine | Methanol | 24 | 90 |
| 4-Chlorobenzaldehyde | Triethylamine | Methanol | 24 | 85 |
| Benzaldehyde | Triethylamine | Methanol | 24 | 75 |
| 4-Methoxybenzaldehyde | Triethylamine | Methanol | 24 | 70 |
Note: This reaction involves Meldrum's acid, an aldehyde, and cyanogen bromide in the presence of triethylamine, and is proposed to proceed through a 5-bromo intermediate.
Experimental Protocols
Key Experiment: One-Pot Synthesis of Full-Substituted Cyclopropanes[1]
This protocol describes a one-pot reaction for the synthesis of cyclopropanes where this compound is a plausible, albeit unisolated, intermediate.
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Cyanogen bromide (BrCN)
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
Procedure:
-
To a solution of Meldrum's acid (1 mmol) and the aldehyde (1 mmol) in methanol (10 mL), add triethylamine (2 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of cyanogen bromide (1 mmol) in methanol (5 mL) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizations
Below are diagrams illustrating key concepts related to the reactivity of this compound.
Caption: Proposed pathway for cyclopropanation.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. New full-substituted cyclopropanes derived from the one-pot reaction of Meldrum’s acid with aldehydes and BrCN in the presence of Et<sub>3</sub>N - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione. The following information is designed to help you diagnose and resolve common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield when using this compound?
A1: Low yields in reactions involving this compound can often be attributed to several factors:
-
Reagent Purity: The purity of the starting material is crucial. Impurities can interfere with the reaction, leading to the formation of byproducts.
-
Reaction Conditions: This compound is sensitive to heat, light, and air.[1] Inappropriate reaction conditions, such as high temperatures or prolonged reaction times, can lead to decomposition.
-
Moisture: The presence of water can cause hydrolysis of the dioxane-dione ring, reducing the amount of active reagent.
-
Choice of Base: The type and amount of base used can significantly impact the reaction outcome. Strong bases may promote side reactions or decomposition.
-
Side Reactions: Competing reactions, such as elimination or the formation of stable intermediates, can lower the yield of the desired product.
Q2: How can I minimize the decomposition of this compound during my reaction?
A2: To minimize decomposition, consider the following precautions:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
-
Low Temperature: Maintain a low reaction temperature, as the compound is heat-sensitive.[1]
-
Protection from Light: Protect the reaction vessel from light, as this compound is light-sensitive.[1]
-
Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis.
Q3: What are some common side products observed in these reactions?
A3: Common side products can include mono-brominated Meldrum's acid, decomposition products of the dioxane-dione ring (such as acetone and CO2), and products resulting from reactions with impurities. In some cases, stable intermediates or byproducts from cyclization or oxidation have been observed.[2]
Troubleshooting Guide for Low Yield
| Symptom | Potential Cause | Troubleshooting Steps |
| Reaction fails to go to completion, leaving starting material. | Insufficient reactivity of the substrate or deactivation of the this compound. | - Increase the reaction time, but monitor for decomposition. - Use a more activating catalyst if applicable. - Ensure the starting material is pure and has been stored correctly. |
| Formation of multiple unidentified byproducts. | Decomposition of the starting material or side reactions. | - Lower the reaction temperature. - Use a milder base. - Ensure strictly anhydrous conditions. - Purify the starting materials and solvents. |
| Low yield of the desired product with recovery of a mono-brominated analog. | Incomplete dibromination of the starting Meldrum's acid or debromination during the reaction. | - Verify the purity of the this compound. - Avoid strongly basic or reducing conditions that could facilitate debromination. |
| The reaction mixture turns dark or tarry. | Significant decomposition of the reactants or products. | - Immediately lower the reaction temperature. - Consider a different solvent system. - Reduce the concentration of the reactants. |
Experimental Protocols
General Protocol for Knoevenagel Condensation with Aldehydes
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a stirred solution of an aldehyde (1.0 mmol) and this compound (1.1 mmol) in a suitable anhydrous solvent (e.g., dichloromethane or THF, 10 mL) under an inert atmosphere, add a catalytic amount of a mild base (e.g., pyridine or triethylamine, 0.1 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with a dilute acid solution (e.g., 1M HCl). Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Yields in Knoevenagel Condensations of Meldrum's Acid with Various Aldehydes
The following table summarizes yields obtained in Knoevenagel condensations of Meldrum's acid (not the dibromo- derivative) with different aldehydes, which can serve as a benchmark for expected yields in similar reactions.
| Aldehyde | Catalyst | Solvent | Yield (%) |
| 4-Chlorobenzaldehyde | Boric Acid | Ethanol | 92 |
| 4-Nitrobenzaldehyde | Boric Acid | Ethanol | 90 |
| Benzaldehyde | None | Methanol | 70 |
| 4-Nitrobenzaldehyde | None | Methanol | 94 |
| 4-Methoxybenzaldehyde | None | Methanol | 80 |
Data adapted from various sources reporting high-yield Knoevenagel condensations.[3][4]
Visual Troubleshooting and Workflow Diagrams
Below are diagrams to visualize the troubleshooting process and a typical experimental workflow.
Caption: Troubleshooting workflow for low yield.
Caption: General experimental workflow.
References
Validation & Comparative
A Comparative Guide to Brominating Agents: N-Bromosuccinimide (NBS) vs. the Potential of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate brominating agent is crucial for achieving desired chemical transformations with high yield and selectivity. N-Bromosuccinimide (NBS) is a widely established and versatile reagent. This guide provides an in-depth analysis of NBS, its performance supported by experimental data, and introduces 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, a potential but less-documented alternative.
N-Bromosuccinimide (NBS): The Versatile Standard
N-Bromosuccinimide is a crystalline solid that has become a staple in organic chemistry laboratories. It serves as a convenient and safer alternative to liquid bromine for a variety of reactions, including allylic bromination, electrophilic addition to alkenes, and the α-bromination of carbonyl derivatives. Its solid form and ability to provide a low, controlled concentration of bromine are key to its high selectivity and ease of handling.[1]
Performance in α-Bromination of Ketones
The α-bromination of ketones is a fundamental transformation, creating valuable intermediates for further functionalization. NBS is a highly effective reagent for this purpose, often activated by radical initiators or acid catalysis.
Table 1: Performance of NBS in the α-Bromination of Various Ketones
| Substrate (Ketone) | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |
| Acetophenone | Montmorillonite K-10 | Methanol | 1.5 | 92 | [2] |
| Propiophenone | Montmorillonite K-10 | Methanol | 2.0 | 90 | [2] |
| Butyrophenone | Montmorillonite K-10 | Methanol | 2.5 | 88 | [2] |
| Cyclohexanone | NH₄OAc | Et₂O | 0.5 | 87 | [3][4] |
| Cyclopentanone | NH₄OAc | Et₂O | 0.5 | 85 | [3][4] |
| 4-Chloroacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 3.0 | 85 | [5] |
| 4-Trifluoromethylacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 3.0 | 90 | [5] |
Note: While the primary focus is NBS, this table includes data for another common brominating agent for comparison of yields under specific conditions.
Experimental Protocol: α-Bromination of Cyclohexanone with NBS
The following protocol is a representative example of the use of NBS for the α-bromination of a cyclic ketone, catalyzed by ammonium acetate.[3][4]
Materials:
-
Cyclohexanone (10 mmol)
-
N-Bromosuccinimide (NBS) (10.5 mmol)
-
Ammonium Acetate (NH₄OAc) (1 mmol)
-
Dry Diethyl Ether (Et₂O) (10 mL)
Procedure:
-
To a mixture of cyclohexanone (10 mmol) and NBS (10.5 mmol) in a round-bottom flask, add dry diethyl ether (10 mL).
-
Add ammonium acetate (1 mmol) to the mixture.
-
Stir the reaction mixture at 25 °C for 30 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-bromocyclohexanone.
Reaction Workflow and Mechanism
The α-bromination of ketones using NBS can proceed through different pathways depending on the reaction conditions. Under acidic catalysis, the reaction involves the formation of an enol intermediate.
Caption: General experimental workflow for the α-bromination of a ketone.
References
- 1. A mild and efficient procedure for alpha-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5,5-Dibromomeldrum's Acid and Dibromobarbituric Acid for Bromination Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate brominating agent is a critical decision that can significantly impact the yield, selectivity, and overall efficiency of a synthetic route. This guide provides an objective comparison of two such reagents: 5,5-dibromomeldrum's acid and dibromobarbituric acid, focusing on their performance in the α-bromination of ketones, a fundamental transformation in organic synthesis.
Chemical and Physical Properties
A foundational understanding of the physical and chemical properties of these reagents is essential for their safe and effective handling in a laboratory setting.
| Property | 5,5-Dibromomeldrum's Acid | Dibromobarbituric Acid |
| Molecular Formula | C₆H₆Br₂O₄ | C₄H₂Br₂N₂O₃ |
| Molecular Weight | 301.92 g/mol | 285.88 g/mol |
| Appearance | White to off-white crystalline powder | Colorless to pale beige solid |
| Melting Point | 72-78 °C | 240-242 °C |
| CAS Number | 66131-14-4 | 511-67-1 |
Performance in α-Bromination of Ketones
Both 5,5-dibromomeldrum's acid and dibromobarbituric acid are effective reagents for the α-bromination of carbonyl compounds. The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by the bromine source.
Logical Workflow for α-Bromination of Ketones
Caption: General experimental workflow for the α-bromination of a ketone.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are generalized protocols for the α-bromination of acetophenone, a common model substrate.
Protocol 1: α-Bromination of Acetophenone using Dibromobarbituric Acid
This protocol is adapted from established methods for the α-bromination of ketones.
Materials:
-
Acetophenone
-
Dibromobarbituric acid
-
Glacial acetic acid
-
Ice
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetophenone (1.0 eq) in glacial acetic acid.
-
Add dibromobarbituric acid (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to 90°C and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
A precipitate of the α-bromoacetophenone will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove any remaining acetic acid and byproducts.
-
Dry the crude product.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified α-bromoacetophenone.
Protocol 2: α-Bromination of Acetophenone using 5,5-Dibromomeldrum's Acid (Proposed)
Materials:
-
Acetophenone
-
5,5-Dibromomeldrum's acid
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Mild acid catalyst (e.g., p-Toluenesulfonic acid, optional)
-
Ice
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvent for purification (e.g., Hexane/Ethyl Acetate)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve acetophenone (1.0 eq) in the chosen anhydrous solvent.
-
Add 5,5-dibromomeldrum's acid (1.0-1.2 eq) and, if necessary, a catalytic amount of a mild acid.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and wash it with cold water, followed by a saturated sodium bicarbonate solution to neutralize any acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., Hexane/Ethyl Acetate).
Reaction Mechanisms
The α-bromination of ketones with both reagents is believed to proceed through an acid-catalyzed enolization mechanism.
Acid-Catalyzed α-Bromination of a Ketone
Caption: Acid-catalyzed α-bromination of a ketone mechanism.[1][2]
In this mechanism, the acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-protons. A base (such as the solvent or the conjugate base of the acid) then removes an α-proton to form the enol intermediate. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine of the brominating agent (5,5-dibromomeldrum's acid or dibromobarbituric acid). Subsequent deprotonation of the carbonyl oxygen yields the α-bromo ketone and regenerates the acid catalyst.
Comparative Analysis and Selectivity
While quantitative, direct comparative data is lacking, some qualitative comparisons and predictions can be made based on the structures and known reactivity of the parent compounds.
-
Reactivity: Meldrum's acid is known for its high acidity (pKa ≈ 4.97), which is significantly higher than that of barbituric acid.[3] This inherent acidity might influence the reactivity of its dibromo derivative. However, the bromination reaction itself is dependent on the electrophilicity of the bromine atoms.
-
Byproducts: The reaction with 5,5-dibromomeldrum's acid will generate Meldrum's acid as a byproduct, while the reaction with dibromobarbituric acid will produce barbituric acid. The differing solubilities and properties of these byproducts may influence the ease of product purification.
-
Stability and Handling: Dibromobarbituric acid has a significantly higher melting point, suggesting greater thermal stability. Both are solids, which are generally easier and safer to handle than liquid bromine.
Conclusion
Both 5,5-dibromomeldrum's acid and dibromobarbituric acid are valuable reagents for the α-bromination of ketones. The choice between them may depend on factors such as commercial availability, cost, and the specific requirements of the reaction, including solvent compatibility and purification strategy. For researchers in drug development, where the synthesis of complex molecules with high purity is paramount, the ease of byproduct removal can be a significant consideration.
Further experimental studies directly comparing the yield, selectivity, and reaction kinetics of these two reagents under identical conditions would be highly beneficial to the scientific community and would allow for a more definitive recommendation for specific applications.
References
A Comparative Guide to Brominating Agents: Focus on the Selectivity of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
The introduction of bromine into molecular architectures is a pivotal transformation in organic synthesis, enabling further functionalization and the construction of complex molecules, including active pharmaceutical ingredients. The choice of a brominating agent is critical, directly influencing reaction yield, regioselectivity, and chemoselectivity. This guide provides a comprehensive comparison of various brominating agents, with a special focus on the performance of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione against other commonly used alternatives.
Overview of Common Brominating Agents
A variety of reagents are available for electrophilic bromination, each with distinct advantages and disadvantages. The selection of the optimal reagent depends on the specific substrate and the desired outcome.
| Reagent | Formula | Molecular Weight ( g/mol ) | Form | Key Applications | Advantages | Disadvantages |
| This compound | C₆H₆Br₂O₄ | 301.92 | Solid | Useful bromination reagent.[1] | Solid, potentially safer and easier to handle than liquid bromine. | Limited data on selectivity and reactivity compared to other agents. |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | White crystalline solid | Allylic and benzylic bromination, α-bromination of carbonyls, electrophilic addition to alkenes, and aromatic bromination.[2] | Easy to handle solid, provides a low, constant concentration of Br₂, minimizing side reactions.[2] | Can be unreliable if not pure; may require a radical initiator for certain reactions.[2] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | C₅H₆Br₂N₂O₂ | 285.92 | Off-white crystalline solid | Bromination of electron-rich arenes, alkenes, and ketones.[3] | Stable, inexpensive, and a convenient alternative to NBS.[3] | Leaves behind a dimethylhydantoin byproduct. |
| Molecular Bromine (Br₂) | Br₂ | 159.81 | Fuming red-brown liquid | Electrophilic addition to alkenes and alkynes, aromatic bromination (often with a Lewis acid), α-bromination of carbonyls.[2] | Strong brominating agent, readily available.[2] | Highly corrosive, toxic, and difficult to handle due to high vapor pressure; reactions can be exothermic and produce corrosive HBr byproduct.[2] |
| Pyridinium Tribromide | C₅H₅N·HBr₃ | 319.82 | Red crystalline solid | Electrophilic bromination of ketones, phenols, and ethers.[2] | Solid, stable, and safer alternative to liquid bromine; easy to handle and measure.[2] | Can be less reactive than Br₂.[2] |
Selectivity of Brominating Agents: A Comparative Analysis
The selectivity of a brominating agent is paramount in achieving the desired isomeric product, a critical consideration in drug development where specific isomers often exhibit distinct pharmacological activities.
Regioselectivity in the Bromination of Aromatic Compounds
The position of bromination on an aromatic ring is highly influenced by the nature of the substituent(s) on the ring and the choice of brominating agent and reaction conditions.
Anisole as a Model Substrate:
Anisole, with its activating methoxy group, is a common substrate for studying the regioselectivity of electrophilic aromatic substitution.
| Brominating Agent | Conditions | Major Product(s) | Observations |
| N-Bromosuccinimide (NBS) | Acetonitrile, rt | p-Bromoanisole | High para-selectivity. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Chloroform, rt | o-Bromoanisole and p-bromoanisole | Can provide good ortho-selectivity for phenols.[4] |
| Molecular Bromine (Br₂) | Acetic acid | Mixture of o- and p-bromoanisole | Often leads to a mixture of isomers and polybromination. |
While specific comparative data for this compound is limited, its structural similarity to DBDMH suggests it may also offer unique selectivity profiles that warrant further investigation.
Chemoselectivity: Ring vs. α-Bromination of Ketones
For substrates containing multiple reactive sites, such as aralkyl ketones, the chemoselectivity of the brominating agent is crucial.
| Substrate | Brominating Agent | Conditions | Major Product |
| Aralkyl Ketone (with activating group) | NBS | Acetonitrile, reflux, neutral Al₂O₃ | Nuclear bromination |
| Aralkyl Ketone (with deactivating group) | NBS | Methanol, reflux, acidic Al₂O₃ | α-Bromination |
The choice of solvent and catalyst can dramatically influence the outcome, highlighting the importance of reaction optimization for achieving the desired chemoselectivity.
Experimental Protocols
Detailed methodologies are essential for reproducibility and for comparing the efficacy of different brominating agents.
General Procedure for Aromatic Bromination with DBDMH
This protocol describes a general method for the ortho-monobromination of phenols.[4]
-
Preparation: Dissolve the phenolic substrate (1.0 mmol) in chloroform (5-7 mL) in a round-bottom flask at room temperature.
-
Reagent Addition: Add solid 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.50-0.52 molar equivalents) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, remove the solvent under reduced pressure. The solid byproduct, 5,5-dimethylhydantoin, can be removed by filtration after dissolving the crude product in a suitable solvent like diethyl ether.
-
Purification: Purify the product by column chromatography on silica gel if necessary.
General Procedure for α-Bromination of Ketones with NBS
This protocol outlines a general procedure for the α-bromination of ketones.
-
Preparation: Dissolve the ketone (1.0 mmol) in a suitable solvent such as methanol or carbon tetrachloride in a round-bottom flask.
-
Catalyst/Initiator: For α-bromination of enolizable ketones, an acid catalyst (e.g., a catalytic amount of HBr) may be added. For allylic/benzylic bromination, a radical initiator (e.g., AIBN or light) is typically used.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) to the solution.
-
Reaction Conditions: The reaction may be stirred at room temperature or heated to reflux, depending on the substrate's reactivity.
-
Work-up: After the reaction is complete (as monitored by TLC), the succinimide byproduct can be removed by filtration. The filtrate is then typically washed with water, sodium bisulfite solution (to quench any remaining bromine), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by distillation or chromatography.
Visualizing Reaction Pathways and Workflows
Electrophilic Aromatic Bromination Pathway
The bromination of an activated aromatic ring, such as a phenol or aniline derivative, proceeds through an electrophilic aromatic substitution mechanism.
Caption: Generalized mechanism of electrophilic aromatic bromination.
Comparative Experimental Workflow for Bromination of Phenols
This diagram illustrates a logical workflow for comparing the selectivity of different brominating agents for the bromination of a model phenolic substrate.
Caption: Workflow for comparing brominating agent selectivity.
Conclusion
The selection of an appropriate brominating agent is a critical decision in the synthesis of complex molecules. While established reagents like NBS and DBDMH offer predictable reactivity and selectivity in many cases, the development of novel agents continues to be an important area of research. This compound, as a solid and potentially safer alternative to liquid bromine, represents an intriguing option. However, further systematic studies are required to fully elucidate its selectivity profile across a range of substrates and reaction conditions, and to draw direct, quantitative comparisons with more established brominating agents. Such studies will be invaluable to researchers and professionals in drug development seeking to optimize their synthetic routes and access novel chemical entities.
References
Unveiling the Synthetic Advantages of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to successful synthetic outcomes. This guide provides a comprehensive comparison of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, with alternative reagents in organic synthesis. While direct comparative studies are limited, this document collates available data to highlight its unique applications and potential advantages.
Introduction to this compound
This compound, also known as Dibromomeldrum's acid, is a halogenated derivative of the versatile reagent Meldrum's acid.[1] The parent compound, 2,2-dimethyl-1,3-dioxane-4,6-dione, is widely used in organic synthesis due to the high acidity of its methylene protons and its utility as a building block for various heterocyclic and acyclic compounds. The introduction of two bromine atoms at the C5 position significantly alters its chemical reactivity, opening avenues for novel synthetic transformations.
Core Advantage: A Precursor for Unique Cyclopropanation Reactions
A significant and unique application of this compound lies in its use as a precursor for the synthesis of cyclopropane derivatives. Research has shown that in the presence of a copper(I) bromide catalyst, it reacts with olefins to yield 5-ethylidene Meldrum's acid derivatives, which are valuable intermediates.[2] This transformation highlights a key advantage over many standard brominating agents, which typically lead to addition or substitution reactions rather than cyclopropanation.
Comparison with Alternative Brominating Agents
While this compound's primary explored advantage is not as a general brominating agent, it is useful to compare its potential in this context with more established reagents like N-Bromosuccinimide (NBS) and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).
| Feature | This compound | N-Bromosuccinimide (NBS) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |
| Primary Application | Cyclopropanation of olefins[2] | Allylic and benzylic bromination, α-bromination of carbonyls | Bromination of electron-rich arenes, alkenes, and alkynes[3] |
| Reactivity | Acts as a source of dibromocarbene or equivalent | Source of electrophilic bromine | Source of electrophilic bromine |
| Byproducts | Meldrum's acid | Succinimide | 5,5-Dimethylhydantoin |
| Handling | Solid, potentially moisture-sensitive | Solid, light-sensitive | Solid, stable |
| Cost-Effectiveness | Likely higher due to specialized application | Widely available and relatively inexpensive | Considered a cost-effective alternative to NBS[3] |
Experimental Protocols
Synthesis of this compound
General Procedure: To a solution of Meldrum's acid in a suitable solvent (e.g., dichloromethane or chloroform), a brominating agent such as elemental bromine is added, often in the presence of a base or catalyst. The reaction mixture is stirred at a controlled temperature until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Copper-Catalyzed Cyclopropanation of Olefins
The following is a general experimental protocol based on the reviewed application of this compound in the synthesis of cyclopropane derivatives.[2]
Materials:
-
This compound
-
Olefin substrate
-
Copper(I) bromide (CuBr)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add copper(I) bromide.
-
Add the anhydrous solvent, followed by the olefin substrate.
-
To this stirred suspension, add this compound portion-wise at room temperature.
-
The reaction mixture is then heated to a specified temperature (e.g., reflux) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the catalyst.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 5-ethylidene Meldrum's acid derivative.
Visualizing the Synthetic Pathways
Caption: Comparative reaction pathways of this compound and alternative brominating agents.
Caption: Key advantages and disadvantages of using this compound in synthesis.
Conclusion
While this compound is not a conventional brominating agent for general purposes, its unique reactivity in copper-catalyzed reactions with olefins to form cyclopropane derivatives presents a significant advantage for specific synthetic applications. This capability sets it apart from common alternatives like NBS and DBDMH. For researchers seeking to construct complex molecular architectures involving cyclopropane rings fused to the Meldrum's acid scaffold, this reagent offers a valuable and specialized tool. Further research into its reactivity profile is warranted to uncover its full potential in organic synthesis.
References
A Comparative Guide to Modern Brominating Agents in Organic Chemistry
For researchers, scientists, and drug development professionals, the selection of an appropriate brominating agent is a critical decision that influences reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an objective comparison of three widely used modern brominating agents: N-Bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), and Tetrabutylammonium tribromide (TBABr3). Their performance in key organic transformations is evaluated with supporting experimental data and detailed methodologies.
Executive Summary
The introduction of bromine atoms into organic molecules is a cornerstone of synthetic chemistry, providing a versatile functional group for subsequent transformations. While elemental bromine is a powerful brominating agent, its hazardous nature has led to the widespread adoption of safer and more selective solid reagents.[1][2] NBS is a well-established reagent for free-radical substitution, particularly for allylic and benzylic brominations.[1][2] DBDMH has emerged as a cost-effective and highly efficient alternative to NBS, offering a higher bromine content by weight and simplified product purification due to the properties of its byproduct.[3][4] TBABr3 serves as a mild and selective electrophilic brominating agent, particularly useful for the bromination of phenols, anilines, and electron-rich heterocyclic compounds.[5][6]
Performance Comparison of Brominating Agents
The choice of a brominating agent is dictated by the substrate, desired regioselectivity, and reaction conditions. The following table summarizes the performance of NBS, DBDMH, and TBABr3 in various common bromination reactions.
| Reaction Type | Substrate | Brominating Agent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Allylic Bromination | trans-2-Hexene | NBS | Cyclohexane | Reflux | - | ~50% (4-bromo-2-hexene), ~32% (2-bromo-3-hexene) | [7] |
| Benzylic Bromination | Toluene | DBDMH (0.5 equiv) | Dichloromethane | Room Temp | 2 h | High | [3] |
| Aromatic Bromination | Acetanilide | DBDMH (0.5 equiv) | Glacial Acetic Acid | Room Temp | 1 h | High | [8] |
| Aromatic Bromination | Anisole | NBS | Acetonitrile | Room Temp | - | High p-selectivity | [3][9] |
| α-Bromination of Ketones | Acetyl Derivatives | TBABr3 (1 equiv) | Dichloromethane-Methanol | Room Temp | 1-5 h | Good | [10] |
| Dibromination of Alkenes | Various Alkenes | DBDMH (0.6 equiv) | Dichloromethane | Room Temp | - | Good to Excellent | [3][11] |
| Regioselective Bromination | Pyrrole-2-carboxamides | TBABr3 | Dichloromethane | Room Temp | 1.5 h | Good (C-5 selectivity) | [5] |
Reaction Mechanisms and Workflows
The efficacy and selectivity of these brominating agents are rooted in their distinct reaction mechanisms. NBS and DBDMH can participate in both free-radical and electrophilic pathways, depending on the reaction conditions, while TBABr3 primarily acts as an electrophilic bromine source.
Bromination Pathways
The choice between a radical or an electrophilic pathway is often directed by the presence of a radical initiator (like AIBN or light) or an acid catalyst.
Caption: Divergent pathways for bromination reactions.
Typical Experimental Workflow
A generalized workflow for a bromination reaction involves careful control of reagent addition, reaction monitoring, and product isolation.
Caption: A generalized experimental workflow for bromination.
Detailed Experimental Protocols
Allylic Bromination of an Alkene with NBS
This procedure is adapted from the Wohl-Ziegler reaction for the selective bromination at the allylic position.[2]
Materials:
-
Alkene (e.g., trans-2-hexene)
-
N-Bromosuccinimide (NBS), recrystallized
-
Radical initiator (e.g., AIBN or benzoyl peroxide) or a light source
-
Anhydrous carbon tetrachloride (CCl₄) or cyclohexane as solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkene in the chosen anhydrous solvent.
-
Add NBS and a catalytic amount of the radical initiator to the flask. Alternatively, position a light source to irradiate the flask.
-
Heat the reaction mixture to reflux and maintain reflux until the reaction is complete, as monitored by TLC or GC. The completion is often indicated by the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating on the surface.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate sequentially with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude allylic bromide.
-
Purify the product by distillation or column chromatography.
Aromatic Bromination of Acetanilide with DBDMH
This protocol describes the selective monobromination of an activated aromatic ring.[8]
Materials:
-
Acetanilide
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Glacial acetic acid
-
Cold water
-
Cold sodium bisulfite solution
-
Ethanol or ethanol/water mixture for recrystallization
Procedure:
-
Dissolve the acetanilide in glacial acetic acid in an Erlenmeyer flask.
-
In a separate container, prepare a solution or slurry of DBDMH (0.5 equivalents, as it contains two bromine atoms) in glacial acetic acid.
-
Slowly add the DBDMH solution to the acetanilide solution with constant stirring at room temperature.
-
Continue to stir the mixture for 1 hour. The product, p-bromoacetanilide, may begin to precipitate.
-
After 1 hour, pour the reaction mixture into a beaker of cold water and stir to ensure complete precipitation.
-
Collect the crude p-bromoacetanilide by vacuum filtration.
-
Wash the collected solid with cold water, followed by a cold solution of sodium bisulfite to remove any unreacted bromine.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure p-bromoacetanilide.
Synthesis of a Vicinal Dibromide from an Alkene with TBABr3
This method provides a safer alternative to using liquid bromine for the dibromination of alkenes.
Materials:
-
Alkene
-
Tetrabutylammonium tribromide (TBABr3)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium thiosulfate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the alkene in dichloromethane in a round-bottom flask.
-
Add TBABr3 (1.0 equivalent) to the solution in portions at room temperature with stirring.
-
Stir the reaction mixture at room temperature until the reaction is complete, as indicated by the disappearance of the orange color of the TBABr3 and confirmed by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the vicinal dibromide.
-
If necessary, purify the product by column chromatography.
Concluding Remarks
The selection of a brominating agent is a critical parameter in the design of a synthetic route. NBS remains a reliable and effective reagent for radical-mediated allylic and benzylic brominations.[1][2] TBABr3 offers a mild and selective approach for electrophilic brominations, particularly where regioselectivity is a concern.[5][6] DBDMH presents a compelling alternative to NBS, with advantages in atom economy, cost-effectiveness, and ease of purification, making it an increasingly popular choice in both academic and industrial settings.[3][4] The detailed protocols and comparative data provided herein are intended to assist researchers in making informed decisions for their specific synthetic challenges.
References
- 1. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients – Chemia [chemia.manac-inc.co.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. openriver.winona.edu [openriver.winona.edu]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
A Comparative Analysis of Electrophilic Brominating Agents for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a bromine atom onto an aromatic ring is a fundamental transformation in organic synthesis, pivotal in the development of numerous pharmaceuticals and functional materials. The choice of a brominating agent is a critical decision that significantly influences reaction efficiency, selectivity, and safety. This guide provides an objective comparison of three commonly employed electrophilic brominating agents: molecular bromine (Br₂), N-Bromosuccinimide (NBS), and Pyridinium Tribromide (Py·Br₃), supported by experimental data and detailed protocols.
Performance Comparison
The selection of an appropriate brominating agent is dictated by the specific substrate and the desired outcome. While molecular bromine is a powerful reagent, alternatives like N-Bromosuccinimide and Pyridinium Tribromide offer significant advantages in terms of handling, safety, and selectivity.
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Form | Key Applications | Advantages | Disadvantages |
| **Molecular Bromine (Br₂) ** | Br₂ | 159.81 | Fuming red-brown liquid | Electrophilic aromatic substitution (with Lewis acid), addition to alkenes/alkynes. | Potent brominating agent, readily available. | Highly corrosive, toxic, and volatile, making it difficult to handle. Reactions can be highly exothermic and produce corrosive HBr gas.[1] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | White crystalline solid | Electrophilic aromatic substitution of activated rings, allylic and benzylic bromination.[1] | Easy-to-handle solid, provides a low, constant concentration of Br₂, which can minimize side reactions.[1] | Can be unreliable if not pure, may require a radical initiator for certain reactions.[1] |
| Pyridinium Tribromide (Py·Br₃) | C₅H₅N·HBr·Br₂ | 319.82 | Red crystalline solid | Electrophilic bromination of ketones, phenols, and ethers.[1] | Stable, non-volatile solid that is a safer and easier to handle alternative to liquid bromine.[1][2] | Can be less reactive than molecular bromine.[1] |
Quantitative Data Summary
The following table summarizes experimental data for the electrophilic bromination of acetanilide and anisole, demonstrating the performance of different brominating agents.
| Substrate | Reagent | Reaction Conditions | Product | Yield | Regioselectivity |
| Acetanilide | Br₂ in Acetic Acid | Room temperature, 10 min | 4-Bromoacetanilide | Good | Primarily para |
| Acetanilide | N-Bromosuccinimide (NBS) | Acetonitrile, cat. HCl, 20 min | 4-Bromoacetanilide | High | Primarily para |
| Anisole | N-Bromosuccinimide (NBS) | Acetonitrile, 0 °C to room temp., overnight | 4-Bromoanisole | 96% | Exclusively para |
| Acetophenone | Pyridinium Tribromide | Acetic acid, 90 °C, 3 hours | α-Bromoacetophenone | >80% | Selective monobromination at the α-position |
Experimental Protocols
Protocol 1: Bromination of Acetanilide using N-Bromosuccinimide (NBS)
Materials:
-
Acetanilide (5.0 mmol)
-
N-Bromosuccinimide (5.0 mmol)
-
Acetonitrile (10 mL)
-
Concentrated HCl (1 drop)
-
Water
Procedure:
-
In a 20 mL scintillation vial, combine N-bromosuccinimide and acetonitrile.
-
Add acetanilide to the mixture.
-
Once the solids have nearly dissolved, add one drop of concentrated HCl.
-
Stir the mixture for 20 minutes at room temperature.[3]
-
Pour the reaction mixture into 40 mL of water in a 100 mL beaker to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with water.
-
Air dry the product on a tared watch glass.
Protocol 2: Bromination of Acetanilide using Molecular Bromine
Materials:
-
Acetanilide (0.19 mmol, 25 mg)
-
Glacial Acetic Acid
-
Bromine-acetic acid solution (prepared by mixing 2.5 mL of Br₂ with 5.0 mL of glacial acetic acid)
-
Aqueous sodium bisulfite solution (33%)
-
Water
Procedure:
-
In a 3.0 mL conical vial, dissolve acetanilide in 4 drops of glacial acetic acid.
-
In a fume hood, add three drops of the bromine-acetic acid solution to the vial and cap it immediately.[4]
-
Allow the mixture to stand at room temperature for 10 minutes, with intermittent shaking.
-
Add 0.5 mL of water, followed by 5 drops of aqueous sodium bisulfite solution to quench unreacted bromine.
-
Cool the mixture in an ice bath for 10 minutes to maximize product precipitation.
-
Collect the crystalline product by vacuum filtration using a Hirsch funnel.[4]
-
Wash the crystals with cold water.
Protocol 3: α-Bromination of Acetophenone using Pyridinium Tribromide
Materials:
-
Acetophenone derivative (1.0 equivalent)
-
Pyridinium hydrobromide perbromide (1.1 equivalents)
-
Glacial acetic acid
Procedure:
-
Dissolve the acetophenone derivative in glacial acetic acid in a round-bottom flask.
-
Add pyridinium hydrobromide perbromide to the solution.
-
Attach a reflux condenser and heat the mixture to 90°C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC); the reaction is typically complete within 3 hours.[5]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Filter the solid product, wash with cold water, and dry.[5]
Reaction Mechanisms and Workflows
The following diagrams illustrate the fundamental mechanisms and workflows associated with electrophilic bromination.
Safety and Handling
Molecular Bromine (Br₂):
-
Hazards: Highly toxic, corrosive, and volatile. Causes severe burns to skin and eyes. Inhalation can be fatal.[6]
-
Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat. Have a solution of sodium thiosulfate readily available to neutralize spills.
N-Bromosuccinimide (NBS):
-
Hazards: Harmful if swallowed. Causes severe skin burns and eye damage.[7]
-
Precautions: Handle with care, avoiding dust formation. Use in a well-ventilated area. Wear suitable PPE, including gloves and eye protection.
Pyridinium Tribromide (Py·Br₃):
-
Hazards: Causes severe skin burns and eye damage. It is a lachrymator.[8][9]
-
Precautions: Handle in a well-ventilated area, wearing appropriate PPE. Avoid contact with skin and eyes. Store in a cool, dry place away from incompatible materials.
Conclusion
The choice of an electrophilic brominating agent is a critical parameter in the design of a synthetic route. While molecular bromine is a powerful and fundamental reagent, its hazardous nature often makes less reactive, solid alternatives such as N-Bromosuccinimide and Pyridinium Tribromide more suitable for many applications. NBS is particularly advantageous for its high selectivity in many cases, while Pyridinium Tribromide offers a safer and more convenient solid source of bromine. A thorough understanding of the reactivity, selectivity, and safety profile of each agent is essential for successful and safe chemical synthesis in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. geneseo.edu [geneseo.edu]
- 8. Pyridinium Tribromide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comparative Guide to the Chemoselectivity of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemoselectivity of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, a member of the α,α-dibromo-β-dicarbonyl compound family, with other common brominating agents. The objective is to offer a clear, data-driven comparison to aid in the selection of the most appropriate reagent for specific synthetic transformations.
Introduction
This compound, also known as 5,5-Dibromomeldrum's acid, is a crystalline solid that serves as a source of electrophilic bromine. Its reactivity is largely governed by the two electron-withdrawing carbonyl groups, which polarize the C-Br bonds, facilitating the transfer of a bromonium ion (Br+). This guide compares its performance with two widely used brominating agents: N-Bromosuccinimide (NBS) and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).
Data Presentation: Comparison of Brominating Agents
The following table summarizes the chemoselective performance of this compound and its alternatives in various bromination reactions.
| Functional Group | Substrate Example | This compound | N-Bromosuccinimide (NBS) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |
| Alcohols (Primary & Secondary) | 1-Octanol | Reaction: Conversion to alkyl bromides. Conditions: PPh₃, CH₂Cl₂, rt, 15 min. Yield: 95% | Reaction: Oxidation to aldehydes/ketones is more common. Conversion to alkyl bromides is not a primary application. | Reaction: Oxidation to aldehydes/ketones. Conditions: Solvent-free, 70-80 °C. Yield: High (e.g., Benzhydrol to Benzophenone, 95%). |
| Alkenes | Styrene | Data not readily available. Expected to undergo addition reactions. | Reaction: Allylic bromination (Wohl-Ziegler reaction). Conditions: CCl₄, radical initiator (AIBN), reflux. Yield: Moderate to high. | Reaction: 1,2-Dibromination. Conditions: Et₂O, rt. Yield: Excellent (e.g., Styrene to 1,2-dibromo-1-phenylethane, 98%).[1] |
| Alkynes | Phenylacetylene | Data not readily available. Expected to undergo addition reactions. | Reaction: Electrophilic addition to form dibromoalkenes. | Reaction: Dibromination. Conditions: Thiourea catalyst, rt. |
| Aromatic (Phenols) | Phenol | Data not readily available. | Reaction: Electrophilic aromatic substitution. Conditions: DMF, rt. Yield: High, para-selective.[2] | Reaction: Ortho-monobromination. Conditions: CHCl₃, rt. Yield: Excellent (e.g., Phenol to 2-Bromophenol, 92.5%).[3] |
| Carbonyl Compounds (α-position) | Acetophenone | Data not readily available. | Reaction: α-bromination. Conditions: Acid catalysis or via enolate/enol ether. Yield: High. | Reaction: Can act as a precatalyst for aldol condensation. Not a primary reagent for α-bromination. |
Experimental Protocols
Bromination of Alcohols using this compound
This protocol is based on the general procedure for the conversion of alcohols to alkyl bromides using α,α-dibromo-β-dicarbonyl compounds.
Materials:
-
This compound
-
Primary or secondary alcohol
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the alcohol (1.0 mmol) and triphenylphosphine (1.2 mmol) in dichloromethane (5 mL) at room temperature, add this compound (1.2 mmol) in one portion.
-
Stir the reaction mixture at room temperature for the time indicated by TLC monitoring (typically 15-30 minutes).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with an appropriate solvent system, e.g., hexane/ethyl acetate) to afford the corresponding alkyl bromide.
Ortho-monobromination of Phenols using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)[3]
Materials:
-
Phenol
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Chloroform (CHCl₃)
-
10% aqueous sodium hydrosulfite (Na₂S₂O₄) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the phenol (1.0 mmol) in chloroform (5-7 mL).
-
Add solid DBDMH (0.50-0.52 mmol) in portions to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by GC-MS.
-
After completion of the reaction, add 10% aqueous sodium hydrosulfite solution (10 mL) and stir for 5 minutes.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
-
The crude product can be further purified by flash chromatography if necessary.
Allylic Bromination of Alkenes using N-Bromosuccinimide (NBS)
Materials:
-
Alkene with an allylic hydrogen
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the alkene (1.0 mmol) in anhydrous carbon tetrachloride (10 mL).
-
Add NBS (1.1 mmol) and a catalytic amount of AIBN or benzoyl peroxide.
-
Reflux the mixture while irradiating with a sunlamp or a standard incandescent light bulb.
-
Monitor the reaction by TLC. The reaction is complete when the denser NBS has been converted to the less dense succinimide, which floats on top of the CCl₄.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine, then dry the organic layer over a drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude allylic bromide, which can be purified by distillation or chromatography.
Mandatory Visualizations
Caption: General experimental workflow for bromination reactions.
Caption: Logical relationship for predicting reaction outcomes.
Conclusion
This compound shows promise as a selective reagent for the conversion of alcohols to alkyl bromides under mild conditions when used with triphenylphosphine. Its chemoselectivity towards other functional groups is not as well-documented as that of NBS and DBDMH.
-
NBS remains the reagent of choice for allylic and benzylic bromination due to its ability to provide a low, steady concentration of bromine, which favors radical substitution over electrophilic addition.
-
DBDMH is a versatile and efficient reagent for the 1,2-dibromination of alkenes and the ortho-monobromination of phenols . Its use in solvent-free conditions aligns with the principles of green chemistry.
Further research into the reactivity of this compound with a broader range of substrates is warranted to fully elucidate its chemoselective profile and expand its utility in organic synthesis. Researchers should consider the desired transformation and the presence of other functional groups in the substrate when selecting the most appropriate brominating agent.
References
The Enigmatic Cost-Effectiveness of 5,5-Dibromomeldrum's Acid in Large-Scale Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a brominating agent is a critical decision in large-scale synthesis, directly impacting process efficiency, safety, and overall cost. While 5,5-dibromomeldrum's acid presents intriguing possibilities as a solid, high-bromine-content reagent, a comprehensive analysis of its cost-effectiveness in industrial applications remains elusive due to a notable lack of publicly available data on its bulk pricing and large-scale synthesis protocols. This guide provides a comparative overview of 5,5-dibromomeldrum's acid against two widely used alternatives, N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), based on available experimental data and cost estimations of its precursors.
Executive Summary
Direct cost-effectiveness analysis of 5,5-dibromomeldrum's acid is currently hampered by the absence of bulk pricing and established large-scale synthesis protocols. However, by estimating the raw material cost for its precursor, Meldrum's acid, and comparing its properties with established brominating agents like NBS and DBDMH, we can infer its potential advantages and disadvantages. While theoretically offering a high active bromine content, the ultimate viability of 5,5-dibromomeldrum's acid in industrial synthesis hinges on the development of a cost-efficient and high-yield manufacturing process. In contrast, NBS and DBDMH are readily available in bulk, with well-documented applications and pricing, making them the current industry standards for many bromination reactions.
Data Presentation: A Comparative Analysis of Brominating Agents
To provide a clear comparison, the following tables summarize the key properties, pricing, and available performance data for 5,5-dibromomeldrum's acid, NBS, and DBDMH.
Table 1: Physicochemical Properties of Brominating Agents
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Active Bromine Content (%) |
| 5,5-Dibromomeldrum's Acid | C₆H₆Br₂O₄ | 301.92 | 52.94% |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 44.89% |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | C₅H₆Br₂N₂O₂ | 285.92 | 55.90% |
Table 2: Pricing Comparison of Brominating Agents and Precursors
| Compound | Price (USD/kg) - Small Scale | Price (USD/kg) - Bulk | Notes |
| 5,5-Dibromomeldrum's Acid | ~$19,160 (for 25g) | Not Available | Bulk pricing is not readily available from suppliers. |
| N-Bromosuccinimide (NBS) | ~$265 | ~$55 - $70 | Widely available in bulk quantities. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | ~$135 | ~$7.60 - $34.50 | Very cost-effective in large quantities. |
| Meldrum's Acid (Precursor) | ~$200 - $400 | Estimated ~$20-30 | Estimated based on raw material costs. |
| Malonic Acid (Precursor) | ~$76 | ~$4.10 - $4.70 | Key raw material for Meldrum's acid. |
| Acetic Anhydride (Precursor) | ~$34 | ~$15.44 | Key raw material for Meldrum's acid. |
| Acetone (Precursor) | ~$4 | ~$1.14 - $1.73 | Key raw material for Meldrum's acid. |
Table 3: Performance in Bromination Reactions (Representative Examples)
| Reagent | Substrate | Reaction Type | Yield (%) | Reference |
| 5,5-Dibromomeldrum's Acid | Data Not Available | - | - | - |
| N-Bromosuccinimide (NBS) | Acetanilide | Electrophilic Aromatic Substitution | ~88% | [1] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | o-Anisic Acid | Electrophilic Aromatic Substitution | 98% | [2] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Phenols | Ortho-monobromination | Good to Excellent | [3] |
Experimental Protocols
Detailed experimental protocols for the synthesis of Meldrum's acid and bromination reactions using NBS and DBDMH are provided below to allow for a comprehensive understanding of the practical aspects of their use.
Synthesis of Meldrum's Acid (Large-Scale)
This protocol is adapted from a patented method for the large-scale preparation of Meldrum's acid.
Materials:
-
Malonic acid
-
Acetone
-
Acetic anhydride
-
Sulfuric acid (catalyst)
-
Methyl t-butyl ether (for rinsing)
-
Hexanes (for washing)
Procedure:
-
In a suitable reactor, charge malonic acid, acetone, and a catalytic amount of sulfuric acid at 0°C with stirring under a nitrogen atmosphere.
-
Slowly add acetic anhydride dropwise at a controlled rate to maintain the reaction temperature.
-
After the addition is complete, allow the mixture to stir at 0°C for an extended period (e.g., 18 hours).
-
Rinse the reactor with methyl t-butyl ether and filter the resulting solid.
-
Wash the solid with hexanes and air dry to obtain Meldrum's acid.
-
A reported yield of up to 92.35% can be achieved with this method.
Electrophilic Aromatic Bromination with N-Bromosuccinimide (NBS)
This protocol describes a typical laboratory-scale bromination of acetanilide.
Materials:
-
Acetanilide
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Hydrochloric acid (catalytic amount)
Procedure:
-
Dissolve acetanilide and NBS in acetonitrile in a reaction flask.
-
Add a catalytic amount of hydrochloric acid.
-
Stir the reaction mixture at room temperature.
-
Upon completion of the reaction (monitored by TLC), add water to precipitate the product.
-
Collect the solid product by filtration.
-
A yield of approximately 88% of 4'-bromoacetanilide can be obtained.[1]
Electrophilic Aromatic Bromination with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
This protocol is based on the bromination of o-anisic acid.[2]
Materials:
-
o-Anisic acid
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Aqueous sodium hydroxide solution
Procedure:
-
Dissolve o-anisic acid in an aqueous sodium hydroxide solution.
-
Add DBDMH to the solution and stir the reaction mixture at room temperature for approximately 18 hours.
-
The product, 5-bromo-2-methoxybenzoic acid, can be isolated with a reported yield of 98%.[2]
Mandatory Visualization
To illustrate the synthetic pathways and logical relationships discussed, the following diagrams have been generated using the DOT language.
Caption: Synthesis of Meldrum's Acid from its precursors.
Caption: General workflow for electrophilic aromatic bromination.
Discussion and Future Outlook
The primary obstacle to evaluating the cost-effectiveness of 5,5-dibromomeldrum's acid is the stark lack of commercial availability in bulk quantities and the absence of established large-scale synthesis protocols. While the synthesis of its precursor, Meldrum's acid, is well-documented and appears economically feasible based on the cost of its raw materials, the subsequent dibromination step is a critical unknown. The cost and yield of this transformation will ultimately determine the economic viability of 5,5-dibromomeldrum's acid.
In contrast, N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are mature technologies with established supply chains and a wealth of application data. DBDMH, in particular, stands out for its high bromine content and significantly lower bulk price, making it a very attractive option for industrial-scale brominations where it is a suitable reagent.
For 5,5-dibromomeldrum's acid to become a competitive alternative, further research and development are necessary in the following areas:
-
Development of a High-Yield, Large-Scale Synthesis Protocol: An efficient and scalable method for the dibromination of Meldrum's acid is paramount.
-
Process Optimization and Cost Reduction: Streamlining the synthesis and purification processes will be crucial to achieving a competitive price point.
-
Application-Specific Performance Data: Generating experimental data that demonstrates clear advantages over NBS and DBDMH in specific, high-value applications would drive its adoption.
Until these challenges are addressed, 5,5-dibromomeldrum's acid will likely remain a niche reagent for specialized laboratory applications rather than a mainstream choice for large-scale industrial synthesis. Researchers and drug development professionals are therefore advised to rely on the well-established and cost-effective alternatives, NBS and DBDMH, for their current large-scale bromination needs.
References
Confirming Bromination: A Spectroscopic Comparison of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione and its Alternatives
For researchers, scientists, and drug development professionals, the successful incorporation of a bromine atom into a molecular scaffold is a critical step in the synthesis of many active pharmaceutical ingredients and complex organic molecules. Confirmation of this transformation is paramount and relies on a suite of spectroscopic techniques. This guide provides a comparative overview of the spectroscopic analysis used to verify bromination, focusing on the lesser-documented reagent 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione (DBDD) and more common alternatives such as 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), Dioxane Dibromide, N-Bromosuccinimide (NBS), and Copper(II) Bromide.
Understanding this compound (DBDD)
This compound, also known as 5,5-Dibromomeldrum's Acid, is a brominated derivative of Meldrum's acid. While commercially available, its primary role in synthesis is often as a precursor or specialty reagent rather than a mainstream brominating agent.[1] However, literature suggests that 5-bromo and 5,5-dibromo derivatives of Meldrum's acid can serve as mild and selective brominating reagents.[2] For instance, 5,5-dibromo Meldrum's acid has been shown to react with olefins in the presence of copper bromide.[2]
The synthesis of DBDD itself involves the direct bromination of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid).[2] Spectroscopic confirmation of this starting material is the first crucial step before its use in a subsequent reaction.
Universal Spectroscopic Signatures of Bromination
Regardless of the brominating agent used, the successful introduction of a bromine atom into an organic molecule leaves characteristic spectroscopic fingerprints. A general workflow for confirming a bromination reaction involves a combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is one of the most definitive methods for confirming bromination. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum:
-
One Bromine Atom: A pair of peaks of almost equal intensity, separated by 2 m/z units (M and M+2).
-
Two Bromine Atoms: A pattern of three peaks with an intensity ratio of approximately 1:2:1 (M, M+2, and M+4).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the exact position of the newly introduced bromine atom.
-
¹H NMR: The introduction of an electronegative bromine atom typically causes a downfield shift for nearby protons. In the case of aromatic or vinylic bromination, the disappearance of a proton signal from the starting material's spectrum is a key indicator.
-
¹³C NMR: The carbon atom directly bonded to the bromine will experience a significant shift in its resonance, the extent of which depends on the molecular environment.
Direct observation of bromine nuclei (⁷⁹Br and ⁸¹Br) is generally not practical for routine analysis due to their quadrupolar nature, which results in very broad signals.
Infrared (IR) Spectroscopy
The presence of a carbon-bromine bond can be identified by its stretching vibration in the IR spectrum. This absorption is typically found in the fingerprint region, generally between 500 and 700 cm⁻¹. While this region can be complex, the appearance of a new, moderately strong band can be indicative of successful bromination.
Comparison with Alternative Brominating Agents
Due to the limited specific data on the use of DBDD as a general brominating agent, a comparison with well-established alternatives is crucial for researchers.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
DBDMH is a stable, commercially available solid that serves as a convenient and efficient source of electrophilic bromine for a variety of substrates, including phenols and alkenes.[3]
Dioxane Dibromide
Dioxane dibromide is a solid, stable complex of dioxane and bromine, making it a safer and more easily handled alternative to liquid bromine. It is effective for the bromination of various compounds, including substituted coumarins.[4]
N-Bromosuccinimide (NBS)
NBS is a versatile reagent used for radical substitution, electrophilic addition, and electrophilic substitution reactions. It is particularly common for allylic and benzylic brominations.
Copper(II) Bromide (CuBr₂)
CuBr₂ is often used for the bromination of ketones and other carbonyl compounds. It can also be used for the bromination of aromatic and heteroaromatic systems.
Experimental Protocols and Spectroscopic Data
The following sections provide detailed experimental protocols and corresponding spectroscopic data for bromination reactions using common alternative reagents.
Experimental Protocol: Bromination of Phenol with DBDMH[1]
-
Reaction Setup: Dissolve phenol (1.0 mmol) in chloroform (5-7 mL) in a round-bottom flask at room temperature.
-
Reagent Addition: Add solid DBDMH (0.52 mmol) to the solution in portions. The reaction progress can be monitored by the disappearance of the reddish-brown color of the reagent.
-
Workup: Upon completion (monitored by GC-MS or TLC), quench the reaction by adding a 10% aqueous sodium hydrosulfite solution and stir for 5 minutes.
-
Extraction and Purification: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography to yield 2-bromophenol.
Experimental Protocol: Bromination of Coumarin with Dioxane Dibromide[6]
-
Reagent Preparation: Dioxane dibromide is added in portions to the neat coumarin substrate (5 mmol), cooled to 0-5 °C in an open vessel.
-
Reaction: The mixture is thoroughly mixed and allowed to reach ambient temperature, then left to stand for the required time under anhydrous conditions. The reaction should be performed in a fume hood.
-
Workup: Crushed ice is added to the reaction mixture and stirred well.
-
Isolation: The solid product is filtered, washed with saturated aqueous sodium bicarbonate solution and water, and then dried. The product can be further purified by column chromatography.[4]
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for products obtained from bromination reactions with various reagents.
Table 1: ¹H and ¹³C NMR Data for Brominated Products
| Product Name | Brominating Agent | Substrate | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 3,8-Dibromo-7-hydroxycoumarin | Dioxane Dibromide | 7-Hydroxycoumarin | 7.13 (d, J=8.4 Hz, 1H), 7.43 (d, J=8.4 Hz, 1H), 8.07 (s, 1H) | Not specified | [2] |
| 3-Bromo-4,7-dimethylcoumarin | Dioxane Dibromide | 4,7-Dimethylcoumarin | 2.35 (s, 3H), 2.63 (s, 3H), 7.11 (d, J=2.1 Hz, 1H), 7.15 (distorted t, J=2.6 Hz, 1H), 7.67 (d, J=8.6 Hz, 1H) | 19.5, 113.1, 116.9, 119.6, 124.9, 131.9, 151.0, 151.7, 156.8 | [5] |
| 2-Bromophenol | DBDMH | Phenol | Not specified | Not specified |
Table 2: Mass Spectrometry and IR Data for Brominated Products
| Product Name | Brominating Agent | Substrate | Key MS Fragments (m/z) | Key IR Bands (cm⁻¹) | Reference |
| trans-3,4-Dibromo-3,4-dihydrocoumarin | Dioxane Dibromide | Coumarin | M:M+2:M+4 in 1:2:1 ratio | 1735 (C=O) | [5] |
| 3,8-Dibromo-7-hydroxy-4-methylcoumarin | Dioxane Dibromide | 7-Hydroxy-4-methylcoumarin | M:M+2:M+4 in 1:2:1 ratio | Not specified | [5] |
| 3,6,8-Tribromo-7-hydroxy-4-methylcoumarin | Dioxane Dibromide | 7-Hydroxy-4-methylcoumarin | M:M+2:M+4:M+6 in 1:3:3:1 ratio | Not specified | [5] |
Conclusion
While this compound is a potential brominating agent, its application is not as widespread or well-documented as common alternatives like DBDMH, Dioxane Dibromide, NBS, and CuBr₂. The confirmation of a successful bromination reaction, however, follows a universal set of principles rooted in the fundamental characteristics of the bromine atom. A combined analytical approach utilizing mass spectrometry to observe the characteristic isotopic pattern, NMR spectroscopy to determine the site of substitution, and IR spectroscopy to identify the C-Br bond provides a robust and reliable method for product validation. This guide equips researchers with the necessary protocols and comparative data to confidently confirm the outcomes of their bromination reactions.
References
The Unseen Player: A Comparative Guide to 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of the appropriate reagent is a critical step that dictates the efficiency, selectivity, and overall success of a synthetic route. While a vast arsenal of reagents is available, some remain in the periphery of common laboratory use. This guide provides a comprehensive literature review and comparison of a lesser-known brominating agent, 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, with more conventional alternatives.
This document delves into the applications of this compound, primarily focusing on its role as a brominating agent for carbonyl compounds. Its performance is objectively compared with established reagents such as N-Bromosuccinimide (NBS) and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), supported by available experimental data.
At a Glance: Comparison of Brominating Agents
The selection of a brominating agent for the α-bromination of carbonyl compounds depends on several factors including the substrate, desired selectivity, and reaction conditions. Below is a summary of the performance of this compound in comparison to its more established counterparts.
| Reagent | Substrate Examples | Typical Reaction Conditions | Yield (%) | Notes |
| This compound | Aldehydes, Ketones, α,β-Unsaturated Ketones | Varies, often mild conditions | Generally high | Reported to be a selective brominating agent.[1][2] |
| N-Bromosuccinimide (NBS) | Ketones (cyclic and acyclic), Aldehydes | Ether or CCl4, often with a catalyst (e.g., NH4OAc) or radical initiator, Room Temperature to Reflux | Good to Excellent | A versatile and widely used reagent. Side reactions can occur if the reagent is not pure.[3][4] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Aliphatic Ketones, β-Ketoesters, Malonic Esters | Methanol or Acetonitrile, often with an acid catalyst (e.g., p-TsOH), Room Temperature | High (87-96% for some substrates) | A stable and inexpensive halogen source.[5][6] |
Delving into the Application: α-Bromination of Carbonyls
The introduction of a bromine atom at the α-position of a carbonyl group is a fundamental transformation in organic synthesis, providing a versatile intermediate for subsequent reactions such as eliminations to form α,β-unsaturated systems, and nucleophilic substitutions.
The Challenger: this compound
This compound, a derivative of Meldrum's acid, has been reported as a useful and selective brominating agent.[1][2] Its application in the bromination of aldehydes and ketones suggests it as a viable, albeit less common, alternative to other N-bromo reagents. A patent also highlights its potential as a brominating agent in the synthesis of substituted pyrazoles.
The Incumbents: NBS and DBDMH
N-Bromosuccinimide (NBS) is a stalwart in the field of bromination, employed for a wide array of substrates including the α-bromination of carbonyls.[3][4] Its reactions are typically initiated by radicals or acid catalysis. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is another effective brominating agent, often lauded for its stability and cost-effectiveness.[5][6]
Experimental Corner: Protocols for α-Bromination
For a practical comparison, detailed experimental protocols for the α-bromination of a generic ketone are provided below.
Protocol 1: α-Bromination using this compound
Note: Specific, detailed experimental protocols for a wide range of substrates using this reagent are not extensively available in peer-reviewed literature. The following is a general procedure based on its described application.
Materials:
-
Ketone (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of the ketone in the chosen anhydrous solvent under an inert atmosphere, add this compound portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: α-Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from established procedures for the α-bromination of ketones.[3]
Materials:
-
Ketone (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq), recrystallized
-
Ammonium acetate (catalytic amount)
-
Anhydrous Diethyl Ether
-
Inert atmosphere
Procedure:
-
In a round-bottom flask, dissolve the ketone and a catalytic amount of ammonium acetate in anhydrous diethyl ether under an inert atmosphere.
-
Add recrystallized NBS to the solution.
-
Stir the mixture at room temperature for the time required to complete the reaction (monitored by TLC).
-
Filter the reaction mixture to remove succinimide.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Protocol 3: α-Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
This protocol is based on reported methods for the α-bromination of aliphatic ketones.[5]
Materials:
-
Ketone (1.0 eq)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.55 eq)
-
Methanol
-
p-Toluenesulfonic acid (catalytic amount, if required)
Procedure:
-
Dissolve the ketone in methanol at room temperature.
-
Add DBDMH to the solution. For less reactive ketones, a catalytic amount of p-toluenesulfonic acid can be added.
-
Stir the mixture at room temperature until the starting material is consumed (as indicated by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove the 5,5-dimethylhydantoin byproduct.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the α-bromoketone. Further purification can be done by chromatography if necessary.
Visualizing the Process
To illustrate the general workflow and the comparative nature of these reagents, the following diagrams are provided.
Caption: General workflow for the α-bromination of carbonyl compounds.
References
- 1. α-Halogenation of carbonyl compounds with 1,3-dihalo-5,5-dimethylhydantoin [xblk.ecnu.edu.cn]
- 2. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione was identified. The following disposal procedures are based on guidelines for halogenated organic compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. Due to the presence of bromine atoms, this compound is classified as a halogenated organic waste and requires specialized handling and disposal procedures separate from non-halogenated chemical waste.[1][2] Improper disposal can lead to the formation of toxic byproducts and environmental contamination.[3]
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to wear appropriate Personal Protective Equipment (PPE). The parent compound, 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), is known to be a skin and eye irritant.[4][5]
Recommended PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Body Protection: A lab coat.
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6]
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
All waste containing this compound must be collected in a dedicated container labeled "Halogenated Organic Waste".[1][3]
-
Do not mix this waste with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[7]
-
Avoid mixing with incompatible materials such as strong oxidizing agents, acids, bases, and metals.[8][9]
-
-
Waste Collection:
-
Solid Waste: Collect pure this compound and any contaminated disposable lab supplies (e.g., gloves, filter paper, weighing paper) in a designated, sealable container for solid halogenated waste.[3]
-
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a dedicated, leak-proof container for liquid halogenated waste.[1] Ensure the container is made of a compatible material, such as polyethylene.[8]
-
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound".[3]
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[8]
-
Ensure the storage area is designated for hazardous waste and is inaccessible to unauthorized personnel.
-
-
Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the halogenated waste.[6]
-
The primary disposal method for halogenated organic compounds is incineration at a specialized facility equipped with scrubbers and other emission control systems to manage the hazardous byproducts of combustion, such as hydrogen bromide.[10]
-
Spill Management
In the event of a small spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.
-
Carefully sweep or scoop the absorbed material into a designated container for solid halogenated waste.[6]
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as halogenated waste.
-
For large spills, evacuate the area and contact your institution's emergency response team.
Quantitative Data Summary
| Property | Value | Source |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 94-95 °C (decomposes) | [4] |
| pKa | 4.97 | [4] |
| Acute Toxicity (Intravenous, Mouse) | LD50: 180 mg/kg | [6] |
Experimental Protocols
No experimental protocols were cited in the generation of this disposal guidance. The information is based on established safety data for halogenated compounds and the parent compound.
Mandatory Visualization
Caption: Disposal workflow for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. scienceready.com.au [scienceready.com.au]
- 3. benchchem.com [benchchem.com]
- 4. 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Online | 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Manufacturer and Suppliers [scimplify.com]
- 5. 2,2-Dimethyl-1,3-dioxane-4,6-dione | C6H8O4 | CID 16249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Essential Safety and Logistical Information for Handling 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial procedural guidance for the safe handling and disposal of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione. Adherence to these protocols is essential to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for handling brominated organic compounds and related substances.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or EN 166. |
| Face Shield | Recommended when there is a significant risk of splashing or dust generation. | |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's compatibility data. Double gloving is recommended for extended handling. |
| Body Protection | Lab Coat | Flame-resistant lab coat. |
| Chemical Apron | A chemically resistant apron should be worn over the lab coat when handling larger quantities. | |
| Respiratory Protection | Respirator | An N95 dust mask is recommended for handling small quantities of powder. For larger quantities or in case of aerosol generation, a half-mask or full-face respirator with an organic vapor/acid gas cartridge is advised. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes are mandatory in the laboratory. |
Operational Plan
A systematic approach to handling this compound from receipt to disposal is critical for safety and regulatory compliance.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, hazard symbols, and supplier information.
-
Transport the sealed container to the designated storage area.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and metals.[1]
-
Keep the container tightly closed to prevent the release of vapors and absorption of moisture.
-
Store in a secondary containment tray to mitigate spills.
-
The storage area should be clearly marked with appropriate hazard signs.
3. Laboratory Handling:
-
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.
-
Use only spark-proof tools and equipment to avoid ignition sources.
-
Avoid creating dust. If the compound is a powder, handle it gently.
-
In case of a spill, immediately evacuate the area and follow the established spill response protocol. Small spills can be neutralized with sodium thiosulfate before being absorbed with an inert material.[1]
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is imperative to protect the environment and comply with regulations.
1. Waste Segregation:
-
All waste containing this compound must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[2] This includes unused product, reaction byproducts, and contaminated materials.
-
Do not mix halogenated waste with non-halogenated waste streams.
2. Contaminated Materials:
-
Personal protective equipment, such as gloves and disposable lab coats, that have come into contact with the chemical should be considered contaminated.
-
Place all contaminated solid waste, including absorbent materials from spills, in a sealed and labeled hazardous waste bag or container.
3. Waste Container Management:
-
Waste containers must be kept closed at all times, except when adding waste.
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
4. Final Disposal:
-
All waste must be disposed of through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[3] Neutralization with a reducing agent like sodium bisulfite or sodium thiosulfate may be a viable pre-treatment for aqueous waste streams, but this should be performed by trained personnel.[3] Incineration at a licensed facility is a common disposal method for brominated organic compounds.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
